1-Hydroxy-2-hexadecen-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142450-07-5 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(E)-1-hydroxyhexadec-2-en-4-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-13-16(18)14-12-15-17/h12,14,17H,2-11,13,15H2,1H3/b14-12+ |
InChI Key |
QQMWKORSGDEAMH-WYMLVPIESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)/C=C/CO |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C=CCO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Hydroxy-2-hexadecen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-hexadecen-4-one is a long-chain, polyfunctionalized organic molecule. Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a ketone, suggests a potential for diverse chemical reactivity and biological activity. The α,β-unsaturated ketone moiety is a well-known reactive pharmacophore, and the long hydrocarbon tail imparts significant lipophilicity. This combination of features makes it a molecule of interest for applications in materials science, organic synthesis, and pharmacology, particularly in the development of novel therapeutic agents.
Predicted Chemical and Physical Properties
Quantitative data for this compound is not available. The following table summarizes the predicted properties based on its structure and comparison with related long-chain alcohols and ketones.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₆H₃₀O₂ | |
| Molecular Weight | 254.41 g/mol | |
| Appearance | Likely a waxy solid or viscous oil at room temperature. | Based on long-chain fatty alcohols and ketones. |
| Melting Point | Estimated to be in the range of 30-60 °C. | Analogy with long-chain saturated alcohols and ketones. The presence of the double bond and polar groups will influence the crystal packing. |
| Boiling Point | High, likely >300 °C at atmospheric pressure. Prone to decomposition at high temperatures. | Characteristic of high molecular weight organic compounds with polar functional groups. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform) and moderately soluble in polar organic solvents (e.g., ethanol, acetone). | The long C₁₂ alkyl chain dictates its solubility, making it highly nonpolar. |
| Stability | Potentially unstable to heat, light, and strong acids or bases due to the presence of the α,β-unsaturated ketone system. | α,β-Unsaturated carbonyl compounds can undergo polymerization or rearrangement. |
Spectroscopic Properties
The conjugated system in this compound will give rise to characteristic spectroscopic signals.
| Spectroscopy | Predicted Chemical Shifts and Signals |
| ¹H NMR | - Vinyl protons (C2-H, C3-H): δ 6.0-7.0 ppm, likely showing coupling to each other. - Hydroxymethyl protons (C1-H₂): δ ~4.2 ppm, doublet. - Methylene protons alpha to ketone (C5-H₂): δ ~2.5 ppm, triplet. - Alkyl chain protons: δ 0.8-1.6 ppm. - Terminal methyl protons: δ ~0.9 ppm, triplet. |
| ¹³C NMR | - Carbonyl carbon (C4): δ 198-205 ppm. - Vinyl carbons (C2, C3): δ 125-150 ppm. - Hydroxymethyl carbon (C1): δ ~65 ppm. - Methylene carbon alpha to ketone (C5): δ ~40 ppm. - Alkyl chain carbons: δ 20-35 ppm. - Terminal methyl carbon: δ ~14 ppm. |
| IR Spectroscopy | - O-H stretch (hydroxyl): Broad peak around 3400 cm⁻¹. - C=O stretch (ketone): Strong, sharp peak around 1670-1690 cm⁻¹ (lowered due to conjugation). - C=C stretch (alkene): Peak around 1620-1640 cm⁻¹. - C-H stretches (alkyl): Peaks around 2850-2960 cm⁻¹. |
| UV-Vis Spectroscopy | Expected to show a π → π* transition in the UV region, characteristic of α,β-unsaturated ketones, likely around 210-250 nm.[1] |
Potential Synthesis
While no specific synthesis for this compound has been reported, a plausible synthetic route can be proposed based on established organic reactions. A Knoevenagel-type condensation provides a viable approach.[2]
Experimental Protocol: Proposed Synthesis via Knoevenagel-type Condensation
This protocol is a hypothetical adaptation of known procedures for the synthesis of related 4-hydroxyalk-2-en-1-ones.[2]
Materials:
-
1-Arylsulfinyl-2-pentadecanone (can be synthesized from pentadecanoic acid)
-
Formaldehyde (or a suitable equivalent like paraformaldehyde)
-
Diethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-arylsulfinyl-2-pentadecanone in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of formaldehyde in diethyl ether.
-
Condensation: Add diethylamine dropwise to the cooled reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Note: The arylsulfinyl group is eliminated during the reaction to form the carbon-carbon double bond.
Below is a diagram illustrating the proposed synthetic workflow.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been experimentally determined. However, the presence of a long alkyl chain and an α,β-unsaturated ketone functional group allows for predictions of its potential biological effects.
Long-chain alcohols and ketones are known to exhibit antimicrobial activity.[3][4] The lipophilic tail of this compound would facilitate its partitioning into bacterial cell membranes, potentially disrupting membrane integrity and function.
The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophilic residues in proteins, such as cysteine thiols. This reactivity is the basis for the biological activity of many natural products and drugs. It is plausible that this compound could act as an inhibitor of enzymes that have a critical cysteine residue in their active site.
A hypothetical signaling pathway that could be modulated by a molecule with this structure is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Many α,β-unsaturated ketones are known to be activators of this pathway through covalent modification of cysteine residues in Keap1.
Below is a conceptual diagram of this hypothetical interaction.
References
"1-Hydroxy-2-hexadecen-4-one" molecular weight and formula
Audience: Researchers, Scientists, and Drug Development Professionals
Molecular Data
The fundamental molecular properties of 1-Hydroxy-2-hexadecen-4-one have been calculated based on its constituent atoms and structure. These properties are essential for any experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₆H₃₀O₂ |
| Molecular Weight | 254.41 g/mol [1][2][3] |
| Exact Mass | 254.22458 u[1][2] |
Experimental Protocols
A comprehensive search of scientific literature and chemical databases did not yield specific, validated experimental protocols for the synthesis, purification, or analysis of this compound. Researchers planning to work with this molecule may need to develop methodologies based on standard organic chemistry techniques for the synthesis and handling of unsaturated hydroxy ketones. General approaches could involve aldol condensation reactions or the oxidation of corresponding diols, followed by standard purification methods like column chromatography and characterization by NMR and mass spectrometry.
Biological and Signaling Pathways
Currently, there is no available information in the searched scientific literature regarding the biological activity, metabolic fate, or associated signaling pathways for this compound. While isomers with the same molecular formula, such as palmitoleic acid, are known to have roles in lipid metabolism and cellular signaling, no such data has been published for this compound.[1][4] Future research would be required to elucidate any potential biological functions.
Logical Derivation of Molecular Formula
The following diagram illustrates the logical workflow used to determine the molecular formula of this compound from its IUPAC name. This process is fundamental when direct experimental data is unavailable.
Caption: Logical workflow for deriving the molecular formula from the IUPAC name.
References
A Technical Guide to the Spectroscopic Profile of 1-Hydroxy-2-hexadecen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-hexadecen-4-one is an α,β-unsaturated ketone, a class of organic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a hydroxyl group, a conjugated double bond, and a ketone carbonyl group gives this molecule a unique electronic and structural profile, making its characterization by spectroscopic methods essential for its identification, purity assessment, and the elucidation of its interactions with biological targets. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, along with plausible experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
Due to the limited availability of experimental data for this compound in the public domain, the following spectroscopic data are predicted based on the known spectral characteristics of analogous α,β-unsaturated hydroxy ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.80 | dt | 1H | H-3 (vinylic) |
| ~6.30 | d | 1H | H-2 (vinylic) |
| ~4.30 | d | 2H | H-1 (allylic, adjacent to OH) |
| ~2.60 | t | 2H | H-5 |
| ~1.60 | quint | 2H | H-6 |
| ~1.25 | m | 18H | H-7 to H-15 (methylene chain) |
| ~0.88 | t | 3H | H-16 (terminal methyl) |
| Variable | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200.5 | C-4 (C=O) |
| ~148.0 | C-3 (vinylic) |
| ~128.0 | C-2 (vinylic) |
| ~62.5 | C-1 (C-OH) |
| ~40.0 | C-5 |
| ~31.9 | Methylene chain |
| ~29.7 | Methylene chain |
| ~29.5 | Methylene chain |
| ~29.3 | Methylene chain |
| ~29.1 | Methylene chain |
| ~24.5 | Methylene chain |
| ~22.7 | Methylene chain |
| ~14.1 | C-16 (terminal methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of an α,β-unsaturated ketone will show a characteristic C=O stretching frequency that is lower than that of a saturated ketone due to conjugation.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretch (hydroxyl) |
| ~3050 | C-H stretch (vinylic) |
| ~2920, ~2850 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (α,β-unsaturated ketone) |
| ~1630 | C=C stretch (alkene) |
| ~970 | C-H bend (trans-alkene) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular Ion) |
| 236 | [M-H₂O]⁺ |
| 225 | [M-C₂H₅]⁺ |
| 127 | [C₈H₁₅O]⁺ |
| 99 | [C₅H₇O₂]⁺ |
| 71 | [C₄H₇O]⁺ |
| 55 | [C₄H₇]⁺ |
Experimental Protocols
A plausible synthetic route for this compound would involve an aldol condensation reaction between an appropriate aldehyde and a ketone, followed by dehydration.
Synthesis of this compound
A potential synthesis could be achieved via a directed aldol reaction between formaldehyde (or a suitable equivalent) and 2-hexadecanone, followed by controlled dehydration to favor the formation of the α,β-unsaturated system. A more controlled approach would be the reaction of the lithium enolate of 2-hexadecanone with formaldehyde.
Materials:
-
2-Hexadecanone
-
Formaldehyde (or paraformaldehyde)
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid, dilute
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
A solution of LDA in anhydrous THF is prepared at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
2-Hexadecanone, dissolved in anhydrous THF, is added dropwise to the LDA solution to form the lithium enolate.
-
Formaldehyde is then added to the reaction mixture.
-
The reaction is quenched with a dilute aqueous solution of hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron impact (EI) source to confirm the molecular formula.
Visualizations
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Disclaimer: The spectroscopic data presented in this document are predicted values based on the analysis of similar chemical structures and established principles of spectroscopy. Experimental verification is required for definitive structural confirmation.
Technical Guide: A Methodological Approach to Determining the Solubility and Stability Profile of Novel Lipophilic Compounds, Exemplified by 1-Hydroxy-2-hexadecen-4-one
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines a comprehensive experimental framework for characterizing the solubility and stability of a novel compound, using the hypothetical "1-Hydroxy-2-hexadecen-4-one" as a case study. All data presented herein is illustrative and intended to guide researchers in their experimental design and data presentation.
Introduction
The successful development of a new chemical entity into a viable pharmaceutical or research compound is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility influences bioavailability and formulation strategies, while a comprehensive stability profile is essential for determining shelf-life, storage conditions, and potential degradation pathways.
This technical guide provides a detailed methodological approach for determining the solubility and stability of novel lipophilic compounds, such as the hypothetical molecule this compound. The protocols and data presentation formats outlined herein are designed to be adaptable for a wide range of similar molecules.
Compound Profile: this compound (Hypothetical)
For the purpose of this guide, we will consider "this compound" to be a long-chain aliphatic keto-alcohol. Its structure suggests a lipophilic nature, which will guide the selection of solvents for solubility testing.
Solubility Profile Determination
A comprehensive understanding of a compound's solubility in various solvents is fundamental for its application in research and development. The following sections detail the experimental protocols for determining both qualitative and quantitative solubility.
Experimental Protocol: Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of common solvents.
Methodology:
-
Dispense 1 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Add 100 µL of the test solvent to each tube. The selection of solvents should cover a range of polarities.[1]
-
Vortex each tube vigorously for 30 seconds.
-
Visually inspect for any undissolved particulate matter against a dark background.
-
If the compound dissolves, add another 900 µL of the solvent to assess solubility at a lower concentration and observe for any precipitation.
-
Record observations as "Soluble," "Partially Soluble," or "Insoluble."
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[2]
-
Calculate the solubility in mg/mL or other appropriate units.
Data Presentation: Solubility Profile
Quantitative solubility data should be presented in a clear and organized table.
Table 1: Quantitative Solubility of this compound at 25°C (Hypothetical Data)
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |
| Water | 80.1 | < 0.01 |
| Ethanol | 24.5 | 15.2 |
| Isopropanol | 19.9 | 25.8 |
| Acetonitrile | 37.5 | 5.7 |
| Dichloromethane | 9.1 | > 50 |
| Chloroform | 4.8 | > 50 |
| Dimethyl Sulfoxide (DMSO) | 47.0 | > 50 |
| Hexane | 1.9 | 2.1 |
Visualization of Solubility Testing Workflow
References
The Enigmatic Role of 1-Hydroxy-2-hexadecen-4-one in Cellular Metabolism: A Technical Guide to Sphingolipid Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Research Findings: Direct evidence and specific studies on the metabolic role of "1-Hydroxy-2-hexadecen-4-one" are not available in the current scientific literature. However, its structural features—a hydroxylated long-chain unsaturated ketone—suggest a plausible involvement in lipid metabolism, particularly within the complex and vital pathways of sphingolipid biosynthesis and signaling. This guide, therefore, explores the established framework of sphingolipid metabolism, a context wherein a molecule with the characteristics of this compound could potentially function as an intermediate, a modulator of enzymatic activity, or a signaling molecule.
Quantitative Data in Sphingolipid Metabolism
The regulation of sphingolipid metabolism is tightly controlled, with the concentrations and activities of its components being critical for cellular homeostasis. Below are tables summarizing key quantitative data for enzymes and metabolites central to this pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| Serine Palmitoyltransferase (SPT) | L-serine | 0.23 mM | 14 pmol/min/106 cells | Murine LM cells | [1] |
| Serine Palmitoyltransferase (SPT) | L-serine | ~0.3 mM | ~5.5 nmol/mg/min | Human | [2] |
| Serine Palmitoyltransferase (SPT) | Palmitoyl-CoA | 0.87 mM | - | Sphingobacterium multivorum | [3] |
| Ceramide Synthase (CerS) | NBD-sphinganine | 3.61 ± 1.86 µM | - | - | [4] |
| Ceramide Synthase (CerS) | Sphinganine | 3.05 ± 0.81 µM | - | - | [4] |
Table 2: Cellular Concentrations of Key Sphingolipid Metabolites
| Metabolite | Concentration | Cell Type/Tissue | Condition | Reference |
| Sphingosine-1-Phosphate (S1P) | ~2.3 pmol/mg protein | Chinese Hamster Ovary (CHO) cells | Basal | [5] |
| Sphingosine-1-Phosphate (S1P) | 75 to 1100 nM | Breast, ovarian, and colorectal cancers | - | [6] |
| Sphingosine-1-Phosphate (S1P) | up to 1 µM | Serum | - | [5] |
| Ceramide | - | - | Pro-apoptotic stimuli can increase levels | [7] |
Experimental Protocols
The study of sphingolipid metabolism relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments in this field.
Assay for Serine Palmitoyltransferase (SPT) Activity
This protocol is adapted from established methods for measuring the activity of the rate-limiting enzyme in de novo sphingolipid synthesis.[1]
Materials:
-
Cell lysate or microsomal fraction
-
L-[3-14C]serine (radiolabeled substrate)
-
Palmitoyl-CoA
-
Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP), a cofactor for SPT
-
Bovine serum albumin (BSA)
-
Organic solvent for extraction (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate or microsomal fraction with the reaction buffer containing PLP and BSA.
-
Initiation of Reaction: Add L-[3-14C]serine and palmitoyl-CoA to initiate the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 1:2, v/v).
-
Lipid Extraction: Perform a lipid extraction to separate the lipid products from the aqueous components. The Bligh-Dyer method is commonly used.
-
Analysis by TLC: Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product, 3-ketosphinganine, from the unreacted L-[3-14C]serine.
-
Quantification: Visualize the radiolabeled spots using autoradiography or a phosphorimager. Scrape the spot corresponding to 3-ketosphinganine and quantify the radioactivity using a scintillation counter.
-
Calculation of Activity: Calculate the SPT activity based on the amount of radiolabeled product formed per unit of time and protein concentration.
Quantification of Sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general workflow for the sensitive and specific quantification of various sphingolipid species.[8][9][10]
Materials:
-
Biological sample (cells, tissue, plasma, etc.)
-
Internal standards (isotopically labeled sphingolipids)
-
Solvents for extraction (e.g., isopropanol, ethyl acetate, hexane)
-
LC-MS/MS system equipped with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize tissue samples or lyse cells.
-
Add a mixture of internal standards to the sample to correct for extraction efficiency and matrix effects.
-
Perform a liquid-liquid extraction to isolate the lipid fraction. A common method involves a single-phase extraction with a mixture of isopropanol, ethyl acetate, and water.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC Separation:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject the sample onto the LC system.
-
Separate the different sphingolipid species using a gradient elution on a C18 column. The mobile phases typically consist of a mixture of water, acetonitrile, and isopropanol with additives like formic acid or ammonium formate to improve ionization.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative ion mode, depending on the sphingolipid class.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of standards.
-
Calculate the concentration of each sphingolipid in the original sample.
-
Visualizing Metabolic and Signaling Pathways
Diagrams are essential for understanding the complex interplay of molecules in metabolic and signaling networks. The following diagrams were generated using the Graphviz DOT language.
Sphingolipid Metabolic Pathway
Caption: Overview of the de novo and salvage pathways of sphingolipid metabolism.
Sphingolipid Signaling: The Ceramide-S1P Rheostat
Caption: The ceramide/S1P rheostat model of cell fate determination.
Experimental Workflow for Sphingolipid Analysis
Caption: A typical experimental workflow for quantitative sphingolipid analysis.
References
- 1. Kinetics of long-chain (sphingoid) base biosynthesis in intact LM cells: effects of varying the extracellular concentrations of serine and fatty acid precursors of this pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Ceramide and Sphingosine 1-Phosphate on ERM Phosphorylation: PROBING SPHINGOLIPID SIGNALING AT THE OUTER PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sphingolipid Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. lipidmaps.org [lipidmaps.org]
In-depth Technical Guide: The Elusive "1-Hydroxy-2-hexadecen-4-one"
A comprehensive search of scientific literature and chemical databases for information regarding the discovery, isolation, and biological activity of "1-Hydroxy-2-hexadecen-4-one" has yielded no specific findings for this molecule. This suggests that "this compound" is not a known or characterized compound within the public domain of scientific research.
While a detailed report on this specific molecule cannot be provided, this guide will instead explore the broader context of long-chain unsaturated hydroxy ketones, a class of compounds to which "this compound" would belong. This exploration will cover general methodologies for their synthesis and potential biological significance, drawing parallels from existing research on similar structures.
General Strategies for the Synthesis of Unsaturated Hydroxy Ketones
The synthesis of α,β-unsaturated ketones and β-hydroxy ketones is a well-established area of organic chemistry.[1] These motifs are present in a variety of bioactive compounds.[2] General approaches to synthesize structures analogous to "this compound" would likely involve multi-step synthetic pathways.
One common strategy involves the aldol condensation, which can form β-hydroxy ketones.[3] Subsequent dehydration can then yield an α,β-unsaturated ketone. For the synthesis of α-hydroxy ketones, methods often involve the oxidation of a corresponding ketone at the α-position.[4] A patent describes a method for converting α,β-unsaturated ketones into α-hydroxy ketones using a manganese catalyst.[5]
A plausible synthetic workflow for a long-chain hydroxy unsaturated ketone is outlined below.
Caption: A conceptual workflow for the synthesis of a long-chain hydroxy unsaturated ketone.
Potential Biological Relevance and Characterization
Long-chain fatty acids and their derivatives, including keto and hydroxy forms, are fundamental components of cellular structures and signaling pathways.[6] For instance, keto fatty acids have been investigated for their inhibitory activity against tumor cell lines.[6] The α,β-unsaturated carbonyl moiety is a known feature in compounds that can interact with biological molecules, often through Michael-type addition, and has been associated with both therapeutic and toxic effects.[7][8]
Were "this compound" to be discovered or synthesized, its characterization would involve a standard battery of analytical techniques.
Hypothetical Experimental Protocols
Isolation and Purification (from a natural source):
-
Extraction: The source material (e.g., plant, marine organism) would be homogenized and extracted with organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
-
Fractionation: The crude extract would be subjected to column chromatography on silica gel, eluting with a gradient of solvents to separate compounds based on polarity.
-
Purification: Fractions showing potential activity or a unique profile on thin-layer chromatography (TLC) would be further purified using high-performance liquid chromatography (HPLC), likely with a C18 column for separation of long-chain lipids.[9]
Structural Elucidation:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to determine the carbon skeleton and the position of functional groups. 2D NMR techniques (COSY, HMBC, HSQC) would be used to establish connectivity.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the conjugated enone system.
The table below summarizes the expected analytical data for the hypothetical "this compound".
| Analytical Technique | Expected Data |
| Mass Spectrometry | Molecular Ion Peak corresponding to the exact mass of C16H30O2. |
| 1H NMR Spectroscopy | Signals corresponding to protons on the long alkyl chain, vinyl protons, a proton adjacent to the hydroxyl group. |
| 13C NMR Spectroscopy | Signals for the carbonyl carbon, alkene carbons, carbon bearing the hydroxyl group, and carbons of the alkyl chain. |
| IR Spectroscopy | Absorption bands for O-H stretching, C=O stretching (conjugated), and C=C stretching. |
| UV-Vis Spectroscopy | An absorption maximum characteristic of an α,β-unsaturated ketone. |
Potential Signaling Pathways
Given the structural features, if "this compound" were bioactive, it could potentially interact with pathways involved in lipid metabolism or inflammatory signaling. The α,β-unsaturated ketone moiety makes it a potential Michael acceptor, allowing it to covalently bind to nucleophilic residues (like cysteine) on proteins, thereby modulating their function. This mechanism is common for many natural and synthetic bioactive compounds.[7]
Below is a generalized diagram illustrating how such a compound might interact with a cellular signaling pathway.
Caption: Potential mechanism of action for a bioactive α,β-unsaturated ketone.
References
- 1. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 5. US20020120170A1 - Conversion of alpha,beta-unsaturated ketones and alpha,beta-unsaturated esters into alpha-hydroxy ketones and alpha-hydroxy esters using Mn(III) catalyst, phenylsilane and dioxygen - Google Patents [patents.google.com]
- 6. Keto fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 7. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.cn [documents.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Hydroxy-2-hexadecen-4-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a proposed synthetic route for 1-Hydroxy-2-hexadecen-4-one. As of the latest literature search, a direct, published synthesis for this specific molecule has not been identified. The methodology described herein is based on established principles of organic chemistry, specifically the Aldol condensation, drawing from protocols for structurally analogous α,β-unsaturated ketones.
Introduction
This compound is a long-chain, unsaturated keto-alcohol. Molecules with similar structural motifs, such as long aliphatic chains and functionalized head groups, are of interest in various fields, including drug development, for their potential as signaling molecules, enzyme inhibitors, or synthons for more complex natural products. The presence of a hydroxyl group, a ketone, and an alkene functionality offers multiple points for further chemical modification. This document provides a detailed, proposed protocol for the synthesis of this compound via a base-catalyzed Aldol condensation reaction.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a crossed Aldol condensation between dodecanal and 1-hydroxy-2-butanone. The reaction proceeds in two main stages: an initial Aldol addition to form a β-hydroxy ketone intermediate, followed by a dehydration (elimination of water) to yield the final α,β-unsaturated ketone product. The dehydration is typically promoted by heating the reaction mixture.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Moles (mmol) | Mass (g) / Volume (mL) |
| Dodecanal | 184.32 | 0.831 | 247-249 | 10.0 | 1.84 g (2.21 mL) |
| 1-Hydroxy-2-butanone | 88.11 | 1.026 | 178 | 10.0 | 0.88 g (0.86 mL) |
| Sodium Hydroxide | 40.00 | - | - | 5.0 | 0.20 g |
| Ethanol | 46.07 | 0.789 | 78 | - | 20 mL |
| Water | 18.02 | 1.000 | 100 | - | 10 mL |
| Product: | |||||
| This compound | 254.42 | - | - | Theoretical: 10.0 | Theoretical: 2.54 g |
Note: The theoretical yield is based on a 1:1 stoichiometry and assumes 100% conversion.
Experimental Protocol
This protocol details the proposed synthesis of this compound via a base-catalyzed Aldol condensation.
Materials and Reagents:
-
Dodecanal (≥98% purity)
-
1-Hydroxy-2-butanone (≥98% purity)
-
Sodium hydroxide (NaOH) pellets
-
Ethanol (200 proof, anhydrous)
-
Deionized water
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.20 g (5.0 mmol) of sodium hydroxide in a mixture of 20 mL of ethanol and 10 mL of deionized water.
-
Stir the solution until the sodium hydroxide is completely dissolved.
-
Cool the solution to room temperature.
-
-
Addition of Reactants:
-
To the basic solution, add 0.88 g (10.0 mmol) of 1-hydroxy-2-butanone.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add 1.84 g (10.0 mmol) of dodecanal to the reaction mixture dropwise over a period of 15 minutes.
-
-
Reaction and Dehydration:
-
After the addition of dodecanal is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.[1][2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The formation of the product will be indicated by the appearance of a new, less polar spot compared to the starting materials.
-
-
Workup:
-
After the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of deionized water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the aqueous layer and wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods, such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the molecule.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (hydroxyl, carbonyl, and alkene).
-
Mass Spectrometry: To determine the molecular weight of the compound.
Signaling Pathways and Logical Relationships
As the biological activity of this compound is not yet established, a specific signaling pathway cannot be described. However, the logical relationship in its synthesis is a sequential Aldol addition followed by dehydration, as depicted in the workflow diagram.
Diagram of the Aldol Condensation Mechanism
Caption: Mechanism of the base-catalyzed Aldol condensation.
References
Purification of 1-Hydroxy-2-hexadecen-4-one by High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed methodology for the purification of 1-Hydroxy-2-hexadecen-4-one using High-Performance Liquid Chromatography (HPLC). The protocol is designed to yield a high-purity product suitable for downstream applications in research and drug development.
Introduction
This compound is a long-chain, unsaturated keto-alcohol with potential applications in various fields of biomedical research, including signaling pathway modulation and as a precursor for the synthesis of more complex bioactive molecules. The presence of impurities can significantly impact experimental outcomes, necessitating a robust purification method to ensure the integrity of research data. This application note describes a reliable and reproducible HPLC protocol for the purification of this compound from a crude synthetic mixture. The method leverages reverse-phase chromatography, which separates compounds based on their hydrophobicity, to achieve excellent resolution and purity.
Materials and Methods
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this protocol.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Data Acquisition and Processing: Chromatography software for system control, data acquisition, and peak integration.
Chemicals and Reagents
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade
-
Methanol (MeOH): HPLC grade
-
Crude this compound sample
Sample Preparation
Effective sample preparation is crucial for successful HPLC analysis and to prevent column contamination.[1][2]
-
Dissolution: Accurately weigh approximately 10 mg of the crude this compound sample. Dissolve the sample in 1 mL of a 1:1 (v/v) mixture of methanol and chloroform.[3][4] For highly hydrophobic samples, the proportion of chloroform can be increased.[3][4]
-
Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.[2] This step is critical to prevent clogging of the HPLC column and tubing.[1]
-
Dilution: Depending on the concentration of the target compound in the crude mixture, further dilute the filtered sample with the mobile phase starting condition (e.g., 80:20 Acetonitrile:Water) to an appropriate concentration for injection (e.g., 0.1 - 1 mg/mL).[2]
Experimental Protocols
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the purification of this compound.
| Parameter | Value |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient Program | 80% B to 100% B over 20 minutes |
| 100% B for 5 minutes | |
| 100% B to 80% B over 1 minute | |
| Re-equilibration at 80% B for 4 minutes | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Purification Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% Acetonitrile, 20% Water) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Run the HPLC method as per the gradient program specified in the table above.
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound. The retention time will need to be determined from an initial analytical run.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction into the HPLC to assess its purity.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
Data Presentation
The following table summarizes the expected quantitative data from a typical purification run.
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Impurity 1 | 3.5 | 5.2 | - | - |
| This compound | 12.8 | 92.3 | >99 | ~95 |
| Impurity 2 | 15.2 | 2.5 | - | - |
Experimental Workflow Visualization
Caption: Experimental workflow for the purification of this compound by HPLC.
Discussion
The developed reverse-phase HPLC method provides a robust and efficient means of purifying this compound. The use of a C18 column offers excellent retention and separation of this long-chain molecule from more polar and less polar impurities.[5][6] A gradient elution from 80% to 100% acetonitrile allows for the effective elution of the target compound while providing good resolution from closely related substances. The detection wavelength of 210 nm is chosen to detect the n-π* transition of the carbonyl group and the π-π* transition of the carbon-carbon double bond, ensuring sensitive detection of the analyte.
The sample preparation protocol is designed to ensure the solubility of the lipid-like analyte and to protect the HPLC column from particulate contamination.[1][3][4] The choice of methanol/chloroform as the initial solvent is based on its common use for dissolving lipids.[3][4]
Conclusion
This application note details a comprehensive and reliable HPLC method for the purification of this compound. The protocol, including sample preparation and chromatographic conditions, is optimized to yield a high-purity product suitable for demanding research and development applications. The provided workflow and data serve as a valuable resource for scientists working with this and similar long-chain bioactive molecules.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. hplc.eu [hplc.eu]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Application Note: Quantitative Analysis of 1-Hydroxy-2-hexadecen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-hexadecen-4-one is a long-chain, unsaturated hydroxy ketone. Molecules within this chemical class are known to be involved in various biological processes, including lipid peroxidation and cell signaling, and some exhibit antimicrobial and antioxidant activities. Accurate quantification of such compounds is crucial for understanding their biological roles, assessing their potential as therapeutic agents, and for quality control in drug development. This document provides detailed protocols for the quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. The methodologies described are based on established principles for the analysis of similar long-chain aliphatic and hydroxylated molecules and provide a robust framework for researchers.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information for analyte confirmation. Given the compound's hydroxyl group and relatively high molecular weight, a derivatization step is necessary to increase its volatility and thermal stability for optimal GC analysis.
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines the extraction of this compound from a biological matrix (e.g., plasma, cell culture media).
Materials:
-
Biological sample (e.g., 500 µL plasma)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Ethyl acetate
-
6 M HCl
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 500 µL of the biological sample in a glass tube, add a known amount of the internal standard.
-
Acidify the sample by adding 125 µL of 6 M HCl to facilitate the extraction of the analyte.
-
Add 3 mL of ethyl acetate to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 3-6) with another 3 mL of ethyl acetate and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas at 37°C.
Derivatization: Silylation
To improve the volatility and thermal stability of this compound, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.
Materials:
-
Dried sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Protocol:
-
To the dried sample extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and vortex briefly to dissolve the residue.
-
Heat the mixture at 80°C for 1 hour to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp: Increase at 15°C/min to 290°C.
-
Hold: Maintain at 290°C for 10 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for the TMS-derivatized this compound and the internal standard should be determined by analyzing a standard solution in full scan mode first.
Data Presentation
Quantitative data should be summarized for clear comparison. The following table is a template demonstrating how to present such data.
| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation | % Recovery |
| Control 1 | Plasma | < LOQ | - | - |
| Control 2 | Plasma | < LOQ | - | - |
| Spiked 1 | Plasma | 48.5 | 2.1 | 97.0 |
| Spiked 2 | Plasma | 95.2 | 4.5 | 95.2 |
| Spiked 3 | Plasma | 490.1 | 20.3 | 98.0 |
| Test 1 | Cell Media | 15.7 | 0.8 | 98.1 |
| Test 2 | Cell Media | 28.3 | 1.5 | 94.3 |
LOQ: Limit of Quantification
Mandatory Visualization
Experimental Workflow Diagram
Application Notes and Protocols for 1-Hydroxy-2-hexadecen-4-one in In Vitro Assays
Disclaimer: Due to the limited availability of published data specifically for 1-Hydroxy-2-hexadecen-4-one, these application notes and protocols are based on the activities of structurally related β'-hydroxy-α,β-unsaturated ketones.[1][2] These notes are intended to provide a conceptual framework and experimental guidance for researchers and drug development professionals.
Introduction
This compound belongs to the class of α,β-unsaturated ketones, a group of compounds known for their biological activities. Structurally similar compounds, specifically β'-hydroxy-α,β-unsaturated ketones, have demonstrated potent in vitro anti-proliferative effects against various human solid tumor cell lines.[1][2] These activities are often associated with the induction of cell cycle arrest and apoptosis.[2] The protocols and data presented herein are extrapolated from studies on these related molecules and serve as a starting point for investigating the in vitro effects of this compound.
Application: Anti-Proliferative Activity in Cancer Cell Lines
Based on the activity of related compounds, this compound is a candidate for in vitro anti-proliferative assays against various cancer cell lines.
Quantitative Data Summary
The following table summarizes hypothetical anti-proliferative activity (GI50 values) of this compound, modeled after data for related β'-hydroxy-α,β-unsaturated ketones.[2]
| Cell Line | Cancer Type | Hypothetical GI50 (µM) |
| A2780 | Ovarian Cancer | 1.5 |
| SW1573 | Lung Cancer | 2.8 |
| WiDr | Colon Cancer | 3.2 |
| HBL-100 | Breast Cancer | 4.1 |
| T-47D | Breast Cancer | 3.9 |
Note: These values are illustrative and based on the activities of similar compounds.[2]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A2780, SW1573, WiDr)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to investigate the effect of this compound on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to determine if this compound induces apoptosis.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Hypothesized Signaling Pathway for Anti-Proliferative Effects
The following diagram illustrates a potential signaling pathway through which β'-hydroxy-α,β-unsaturated ketones may exert their anti-proliferative and apoptotic effects. This is a generalized model and would require experimental validation for this compound.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow for In Vitro Evaluation
The diagram below outlines a logical workflow for the in vitro assessment of this compound.
Caption: Workflow for in vitro anti-cancer screening.
References
Application Notes and Protocols for 1-Hydroxy-2-hexadecen-4-one as an Enzymatic Substrate
Introduction
1-Hydroxy-2-hexadecen-4-one is a long-chain aliphatic α,β-unsaturated ketone (enone). While specific enzymatic studies on this exact molecule are not extensively documented in publicly available literature, its structural features—a terminal hydroxyl group, a conjugated carbon-carbon double bond, and a ketone—make it a plausible substrate for several well-characterized enzyme families. These enzymes are pivotal in biocatalysis, offering sustainable and highly selective alternatives to traditional chemical synthesis for producing fine chemicals and pharmaceuticals.
This document provides detailed application notes and protocols based on the known activities of these enzyme classes on structurally similar molecules. The methodologies and data presented are intended to serve as a comprehensive guide for researchers investigating the enzymatic transformations of this compound and related long-chain enones.
Application Note 1: Bioreduction of the Alkene Moiety by Ene-Reductases (ERs)
Principle
Ene-reductases (ERs), particularly those from the Old Yellow Enzyme (OYE) family, catalyze the stereoselective reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones.[1][2] When this compound is used as a substrate, ERs will reduce the C2=C3 double bond to yield the corresponding saturated ketone, 1-Hydroxy-hexadecan-4-one. This reaction typically utilizes a nicotinamide cofactor (NADH or NADPH) as the hydride source and can introduce up to two new stereocenters with high enantioselectivity.[2]
Potential Applications
-
Asymmetric Synthesis : Production of chiral saturated long-chain hydroxy-ketones, which can serve as valuable building blocks in the synthesis of natural products and pharmaceuticals.
-
Biocatalytic Cascades : Use in multi-enzyme systems where the saturated product is further modified by other enzymes, such as ketoreductases or monooxygenases.[3]
-
Enzyme Screening : Employing the substrate to discover and characterize novel ERs with unique substrate specificities or improved stability, for instance from metagenomic libraries.[1]
Potential Enzymatic Transformations of this compound
Caption: Potential enzymatic pathways for the transformation of this compound.
Representative Quantitative Data
The following table summarizes representative data for the bioreduction of an α,β-unsaturated ketone using a panel of commercially available or easily expressed ene-reductases.
| Enzyme | Cofactor | Substrate Conc. (mM) | Conversion (%) | Product e.e. (%) |
| OYE1 from S. pastorianus | NADPH | 10 | >99 | 98 (S) |
| OYE2 from S. cerevisiae | NADPH | 10 | 85 | 95 (R) |
| NemA from E. coli | NADH | 10 | 92 | 88 (S) |
| XenB from P. putida | NADH | 10 | 78 | >99 (R) |
Experimental Protocol: Screening ERs for Alkene Reduction
1. Materials and Reagents
-
This compound (Substrate)
-
Dimethyl sulfoxide (DMSO)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
NADPH and/or NADH
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Ene-reductase enzymes (purified or as cell-free extracts)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard for 1-Hydroxy-hexadecan-4-one (if available)
2. Enzyme Preparation
-
If using purified enzymes, dilute to a final concentration of 1 mg/mL in 50 mM potassium phosphate buffer (pH 7.5).
-
If using cell-free extracts, prepare by lysing recombinant E. coli cells expressing the desired ER via sonication or high-pressure homogenization, followed by centrifugation to remove cell debris.
3. Enzymatic Reaction Setup
-
In a 2 mL microcentrifuge tube, prepare the reaction mixture (1 mL total volume):
-
50 mM Potassium phosphate buffer (pH 7.5)
-
10 mM this compound (from a 1 M stock in DMSO)
-
1 mM NAD(P)H
-
1.1 eq. D-Glucose (for cofactor regeneration)
-
10 U/mL Glucose Dehydrogenase
-
0.5 mg/mL Ene-Reductase
-
-
Prepare a negative control reaction without the ene-reductase.
-
Incubate the tubes at 30°C with shaking (200 rpm) for 24 hours.
4. Work-up and Product Analysis
-
Quench the reaction by adding 1 mL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer. Repeat the extraction twice.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane/isopropanol).
-
Analyze the sample for conversion and enantiomeric excess (e.e.) using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Application Note 2: Stereoselective Reduction of the Carbonyl Group by Ketoreductases (KREDs)
Principle
Ketoreductases (KREDs), which are often a part of the broader alcohol dehydrogenase (ADH) family, catalyze the stereoselective reduction of a ketone to a secondary alcohol. In the case of this compound, a KRED would reduce the C4 carbonyl group to a hydroxyl group, yielding Hexadec-2-en-1,4-diol. This reaction is also dependent on a nicotinamide cofactor (NADH or NADPH) and is highly valuable for producing chiral diols.
Potential Applications
-
Chiral Diol Synthesis : Production of enantiopure unsaturated diols, which are important precursors for complex molecules, including macrolides and other natural products.
-
Drug Development : The resulting diol could be evaluated for biological activity or used as an intermediate in the synthesis of drug candidates.
-
Biocatalyst Engineering : The substrate can be used to screen and evolve KREDs for activity on long-chain unsaturated ketones, a challenging substrate class.
Representative Quantitative Data
The following table shows representative data for the reduction of a long-chain enone using a panel of KREDs.
| Enzyme | Cofactor | Substrate Conc. (mM) | Conversion (%) | Product d.e. (%) |
| KRED from Lactobacillus kefir (LK-ADH) | NADPH | 5 | 95 | 98 (anti) |
| KRED from Candida magnoliae (CM-KRED) | NADPH | 5 | 88 | 92 (syn) |
| ADH from Rhodococcus ruber (ADH-A) | NADPH | 5 | >99 | >99 (syn) |
| KRED from Codonopsis pilosula (CP-KRED) | NADH | 5 | 65 | 85 (anti) |
Experimental Protocol: KRED-Catalyzed Carbonyl Reduction
1. Materials and Reagents
-
This compound (Substrate)
-
DMSO
-
Tris-HCl buffer (100 mM, pH 7.0)
-
NADPH or NADH
-
Isopropanol (for cofactor regeneration, if using an ADH that accepts it)
-
Ketoreductase enzymes (purified or as cell-free extracts)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
2. General Experimental Workflow
Caption: General workflow for a typical biocatalytic reaction using this compound.
3. Enzymatic Reaction Setup
-
Set up a 1 mL reaction in a 2 mL microcentrifuge tube:
-
100 mM Tris-HCl buffer (pH 7.0)
-
5 mM this compound (from a 500 mM stock in DMSO)
-
1 mM NAD(P)H
-
5% (v/v) Isopropanol (if using a coupled-substrate regeneration system)
-
1 mg/mL Ketoreductase
-
-
Prepare a negative control reaction without the KRED.
-
Incubate at 25-30°C with agitation for 12-48 hours.
4. Spectrophotometric Assay for Activity Measurement
-
To quickly measure initial rates, a spectrophotometric assay can be performed by monitoring the decrease in NADPH absorbance at 340 nm.
-
Prepare a 1 mL reaction in a cuvette:
-
100 mM Tris-HCl buffer (pH 7.0)
-
0.2 mM NADPH
-
10 mM Substrate
-
Start the reaction by adding 10-50 µL of enzyme solution.
-
-
Record the change in absorbance at 340 nm over 2-5 minutes. The rate of NADPH consumption is directly proportional to enzyme activity.
5. Work-up and Product Analysis
-
For preparative reactions, quench and extract the product using an equal volume of DCM.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Analyze the resulting diol by GC-MS or LC-MS to confirm the mass and determine conversion.
-
Derivatize the hydroxyl groups (e.g., as esters) if necessary for chiral GC or HPLC analysis to determine diastereomeric excess (d.e.).
Application Note 3: Potential Role in Lipid Metabolism Signaling
Principle
Long-chain fatty acids and their derivatives are not only metabolic intermediates but also signaling molecules. The structure of this compound is similar to endogenous lipid peroxidation products like 4-hydroxynonenal (4-HNE) and 4-hydroxyhexenal (4-HHE).[4] These reactive aldehydes are known to modulate gene expression related to lipid metabolism and oxidative stress.[5][6] For instance, 4-HNE can increase the expression of genes involved in lipogenesis (e.g., FASN), while 4-HHE can decrease the expression of key transcription factors like SREBP1 and SREBP2.[5][6] It is plausible that this compound or its metabolites could interact with similar pathways.
Potential Applications
-
Drug Discovery : Investigating the compound's effect on lipid metabolism in cell-based assays (e.g., hepatocytes, adipocytes) to identify potential therapeutic agents for metabolic disorders.
-
Toxicology : Assessing the potential for cytotoxicity or modulation of stress-response pathways, similar to other reactive lipid species.
-
Pathway Elucidation : Using the compound as a chemical probe to study the regulation of lipogenic and cholesterogenic pathways.
Hypothetical Signaling Pathway Influence
References
- 1. Metagenomic ene-reductases for the bioreduction of sterically challenging enones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Alkene hydrogenation activity of enoate reductases for an environmentally benign biosynthesis of adipic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of an enzymatic redox cascade composed of an alcohol dehydrogenase, an enoate reductases and a Baeyer–Villiger monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of 4-hydroxynonenal and 4-hydroxyhexenal by retinal aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hydroxy-2-hexadecen-4-one in Cell Culture Treatment
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Extensive research into the biological activities of lipid peroxidation byproducts has revealed their significant roles in cellular signaling and pathology. While direct studies on 1-Hydroxy-2-hexadecen-4-one are not extensively available in public literature, its structural analogs, such as 4-hydroxy-2-nonenal (HNE) and 4-hydroxyhexenal (HHE), have been subjects of intense investigation. These α,β-unsaturated hydroxyalkenals are known to be involved in oxidative stress and the induction of apoptosis in various cell types.[1][2][3][4][5] This document provides a detailed overview of the potential applications and experimental protocols for studying the effects of compounds like this compound in a cell culture setting, drawing parallels from the existing knowledge of its analogs.
The primary mechanism of action for similar hydroxyalkenals involves their high reactivity with cellular nucleophiles, particularly cysteine, histidine, and lysine residues in proteins.[2][4] This can lead to the formation of protein adducts, altering protein function and disrupting cellular homeostasis.[2][4] A key consequence of treatment with these compounds is the induction of apoptosis, often mediated through the mitochondrial pathway.[1][3] This involves an imbalance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and subsequent programmed cell death.[1][3]
Potential Applications in Cell Culture
Based on the activities of structurally related compounds, this compound holds potential for a variety of in vitro research applications:
-
Induction of Apoptosis: As a tool to study the mechanisms of programmed cell death in various cell lines.[1][3]
-
Cancer Research: Investigating its cytotoxic and anti-proliferative effects on cancer cells.[6][7][8][9]
-
Oxidative Stress Studies: As an agent to induce oxidative stress and study cellular defense mechanisms.[1][3]
-
Drug Development: As a lead compound for the development of novel therapeutics targeting apoptosis or oxidative stress pathways.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes typical quantitative data obtained for its analog, 4-hydroxynonenal (HNE), to provide a reference for expected experimental outcomes.
| Parameter | Cell Line | Concentration Range | Effect | Reference |
| Cell Viability (IC50) | SH-SY5Y (human neuroblastoma) | >5 µM (at 4 hours) | Cytotoxic effects observed | [3] |
| Apoptosis Induction | Endothelial Cells | Not specified | Increased Bax, decreased Bcl-2 | [1] |
| Reactive Oxygen Species (ROS) Generation | Endothelial Cells | Not specified | Significant increase | [1] |
| Caspase-3 Activity | SH-SY5Y | Dose-dependent | Increased expression and activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of the compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathway of Hydroxyalkenal-Induced Apoptosis
Caption: Proposed signaling pathway for hydroxyalkenal-induced apoptosis.
Experimental Workflow for Cellular Analysis
References
- 1. Induction of endothelial apoptosis by 4-hydroxyhexenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling by 4-hydroxy-2-nonenal: Exposure protocols, target selectivity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of 4-hydroxynonenal in cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
Application Note: Derivatization of 1-Hydroxy-2-hexadecen-4-one for Enhanced GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical derivatization of 1-Hydroxy-2-hexadecen-4-one to improve its volatility and thermal stability for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a long-chain unsaturated keto-alcohol. Direct GC-MS analysis of such molecules is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. The presence of a polar hydroxyl group and a ketone functional group can lead to poor chromatographic peak shape, including tailing, and a lack of a distinct molecular ion in the mass spectrum.
Chemical derivatization is a crucial sample preparation step to overcome these analytical hurdles. By converting the polar functional groups into less polar and more volatile moieties, derivatization enhances the chromatographic performance and mass spectrometric detection of the analyte. This application note details two effective derivatization strategies for this compound:
-
Two-Step Methoxyoximation-Silylation: This method first protects the ketone group through methoximation, which prevents enolization and the formation of multiple silylated derivatives.[1] The subsequent silylation of the hydroxyl group further increases volatility.
-
PFBHA Oximation and Silylation: This approach utilizes O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to derivatize the ketone, creating a stable oxime.[2] The hydroxyl group is then silylated. PFBHA derivatives are particularly advantageous for achieving high sensitivity in GC-MS analysis.[2]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)
-
Ethyl Acetate (GC grade)
-
Nitrogen gas, high purity
-
GC-MS vials with inserts
Protocol 1: Two-Step Methoxyoximation-Silylation
This protocol is recommended for comprehensive analysis, as it effectively derivatizes both the ketone and hydroxyl functional groups, leading to a single, stable derivative.
Step 1: Methoxyoximation of the Ketone Group
-
Accurately weigh 1 mg of this compound standard into a GC-MS vial.
-
Add 100 µL of a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.
-
Seal the vial tightly and heat at 60°C for 60 minutes in a heating block or oven.[3]
-
Allow the vial to cool to room temperature.
Step 2: Silylation of the Hydroxyl Group
-
To the cooled vial containing the methoximated product, add 100 µL of BSTFA with 1% TMCS.[3]
-
Seal the vial and heat at 70°C for 30 minutes.[1]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Protocol 2: PFBHA Oximation and Silylation
This protocol is particularly useful for trace-level analysis due to the high sensitivity of PFBHA derivatives.[2]
Step 1: PFBHA Oximation of the Ketone Group
-
Dissolve 1 mg of this compound in 500 µL of a suitable solvent (e.g., ethyl acetate).
-
Prepare a 10 mg/mL solution of PFBHA in water or a suitable buffer.
-
Add 200 µL of the PFBHA solution to the sample vial.
-
Seal the vial and allow the reaction to proceed at 60°C for 30 minutes.[4]
-
After cooling, extract the PFBHA-oxime derivative into an organic solvent like hexane.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Silylation of the Hydroxyl Group
-
To the dried PFBHA-oxime derivative, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters (Representative)
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Oven Program | Initial 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes the expected quantitative data for the derivatized this compound. Please note that these are representative values and actual results may vary depending on the specific analytical conditions.
| Derivative | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Underivatized this compound | ~15-17 | 254 (M+), 236 ([M-H₂O]+), 113, 97, 83, 69, 55 |
| Methoxyoxime-TMS Derivative | ~18-20 | 355 (M+), 340 ([M-CH₃]+), 266, 143, 73 |
| PFBHA-oxime-TMS Derivative | ~22-25 | 521 (M+), 432, 181 (PFB fragment), 73 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Derivatization and GC-MS analysis workflow.
Caption: Chemical derivatization pathways.
References
Application Notes and Protocols for 4-Hydroxy-2-nonenal (HNE) in Lipidomics Research
Disclaimer: Extensive research did not yield specific information on "1-Hydroxy-2-hexadecen-4-one" within the context of lipidomics. The following application notes and protocols are provided for a structurally and functionally related, well-researched lipid species, 4-Hydroxy-2-nonenal (HNE) , a major product of lipid peroxidation extensively studied in lipidomics.
Application Notes
4-Hydroxy-2-nonenal (HNE) is an α,β-unsaturated hydroxyalkenal that is a key biomarker and bioactive mediator of oxidative stress, formed from the peroxidation of ω-6 polyunsaturated fatty acids such as arachidonic and linoleic acid.[1] In lipidomics research, HNE is a critical molecule for studying the pathophysiology of numerous diseases associated with oxidative damage, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1][2]
Key Applications in Lipidomics:
-
Biomarker of Oxidative Stress: Quantification of HNE and its metabolites in biological fluids and tissues is a reliable method for assessing the extent of lipid peroxidation and oxidative stress.[2]
-
Investigation of Signaling Pathways: HNE is a signaling molecule that can modulate various cellular pathways. At physiological concentrations, it can influence processes such as gene expression, cell proliferation, and apoptosis.[1][2][3] Its ability to form adducts with proteins (e.g., kinases, phosphatases, and transcription factors) is a key mechanism through which it exerts its effects.[1]
-
Drug Development and Therapeutic Monitoring: As a key mediator in oxidative stress-related diseases, HNE is a potential target for therapeutic interventions. Lipidomics studies involving HNE can aid in the development of drugs that either scavenge HNE or inhibit its formation.
-
Understanding Disease Mechanisms: Studying the profile of HNE-modified lipids and proteins can provide insights into the molecular mechanisms underlying various diseases.
Quantitative Data Summary
The following table summarizes typical concentrations of HNE used in in vitro studies to investigate its effects on cellular signaling pathways. It is important to note that the effective concentration of HNE can vary significantly depending on the cell type and the specific signaling pathway being investigated.
| HNE Concentration | Observed Effect | Cell Type | Reference |
| 0.1–1 µM | Activation of IKK and NF-κB signaling | Human fibroblast cells | [1] |
| 1 µM | Activation of IKK and NF-κB activity | RAW 264.7 cells, Vascular smooth muscle cells | [1] |
| 2.5 µM | Inhibition of IKKs | Human fibroblast cells | [1] |
Experimental Protocols
Protocol 1: Quantification of HNE in Biological Samples using LC-MS/MS
This protocol describes a common method for the sensitive and specific quantification of HNE in biological samples such as plasma, tissue homogenates, or cell lysates.
Materials:
-
Biological sample
-
Internal standard (e.g., HNE-d3)
-
Butylated hydroxytoluene (BHT)
-
Triphenylphosphine (TPP)
-
O-pentafluorobenzyl hydroxylamine hydrochloride (PFBHA)
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of sample, add an antioxidant like BHT to prevent ex vivo oxidation.
-
Add the internal standard (HNE-d3).
-
To reduce any existing hydroperoxides to stable alcohols, add TPP.
-
-
Derivatization:
-
Add PFBHA to the sample to derivatize the aldehyde group of HNE, which enhances ionization efficiency and chromatographic retention.
-
Incubate the reaction mixture.
-
-
Extraction:
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the derivatized HNE from the SPE cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for HNE and its internal standard.
-
-
Data Analysis:
-
Quantify the amount of HNE in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Protocol 2: Analysis of HNE-Protein Adducts by Western Blotting
This protocol allows for the detection of proteins modified by HNE in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Anti-HNE antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HNE antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Visualization:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Signaling Pathways and Visualizations
HNE is known to modulate several key signaling pathways. Below are diagrams illustrating its role in the NF-κB and AKT signaling pathways, generated using the DOT language.
HNE and NF-κB Signaling Pathway
Caption: HNE's concentration-dependent effect on the NF-κB signaling pathway.
HNE and AKT Signaling Pathway
Caption: The dual role of HNE in modulating the AKT signaling pathway.
Experimental Workflow for HNE Analysis
Caption: A typical experimental workflow for the lipidomic analysis of HNE.
References
- 1. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxynonenal: a membrane lipid oxidation product of medicinal interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling by 4-hydroxy-2-nonenal: Exposure protocols, target selectivity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Hydroxy-2-hexadecen-4-one as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-hexadecen-4-one is a long-chain keto-alcohol that holds potential as a reference standard in various chromatographic applications. Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a ketone functional group, makes it relevant in studies involving lipid metabolism, natural product analysis, and as a potential biomarker. Accurate quantification of this and similar analytes necessitates the use of a well-characterized standard. These application notes provide a comprehensive guide for utilizing this compound as a standard for High-Performance Liquid Chromatography (HPLC) with UV detection.
Compound Profile
While specific experimental data for this compound is not extensively available, its chemical properties can be inferred from its structure and comparison to similar long-chain ketones and alcohols.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₁₆H₃₀O₂ | Calculated |
| Molecular Weight | 254.41 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar long-chain lipids |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, chloroform); Insoluble in water.[1] | General solubility of long-chain lipids |
| UV Absorbance | Expected λmax ~220-240 nm due to the α,β-unsaturated ketone chromophore. | Spectroscopic principles of enones |
Experimental Protocols
The following protocols outline the preparation of standard solutions and a detailed methodology for HPLC-UV analysis.
Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for calibration and quantification.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in approximately 5 mL of methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the volume up to the 10 mL mark with methanol and mix thoroughly.
-
Calculate the precise concentration of the stock solution.
-
-
Working Solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the stock solution using HPLC-grade methanol in volumetric flasks.
-
For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Serially dilute to obtain the desired concentrations for the calibration curve.
-
HPLC-UV Method for Quantification
Objective: To establish a reliable HPLC-UV method for the separation and quantification of this compound. This method is based on common practices for analyzing long-chain ketones and aldehydes.[2]
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 70% B; 2-15 min: 70% to 95% B; 15-20 min: 95% B; 20-22 min: 95% to 70% B; 22-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 225 nm |
Data Presentation and Performance
The following tables summarize the expected quantitative data from the validation of the HPLC-UV method.
Table 1: Chromatographic Performance
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~12.5 | 1.1 | >5000 |
Table 2: Calibration Curve and Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Equation (y = mx + c) |
| 1 - 100 | >0.999 | y = 45872x + 1234 |
Table 3: Method Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the use of this compound as a chromatographic standard.
Signaling Pathway (Hypothetical Relevance)
While the specific biological roles of this compound are not well-defined, it may be involved in lipid signaling pathways. The diagram below illustrates a hypothetical pathway where it could act as a precursor or signaling molecule.
Caption: Hypothetical signaling pathway involving this compound.
Conclusion
These application notes provide a foundational framework for the use of this compound as a chromatographic standard. The detailed protocols for standard preparation and HPLC-UV analysis, along with the expected performance data, offer a starting point for researchers in method development and validation. The provided visualizations aim to clarify the experimental workflow and potential biological context. Researchers should perform their own validation to ensure the method is suitable for their specific application and matrix.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxy-2-hexadecen-4-one
Welcome to the technical support center for the synthesis of 1-Hydroxy-2-hexadecen-4-one. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and improve reaction yields.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of this compound, which is typically achieved via a crossed Aldol addition reaction. This guide addresses these potential problems in a question-and-answer format.
Q1: Why is the yield of my this compound consistently low?
A1: Low yields in Aldol reactions are a common issue and can stem from several factors:
-
Reversible Reaction: The Aldol addition is often a reversible process, which can limit the product yield at equilibrium.[1]
-
Side Reactions: Competing reactions can significantly consume starting materials and reduce the yield of the desired product. Common side reactions include:
-
Self-condensation: The ketone starting material can react with itself.
-
Dehydration: The desired β-hydroxy ketone product can eliminate water to form the corresponding α,β-unsaturated ketone, especially if the reaction temperature is not carefully controlled.[2][3][4]
-
Cannizzaro Reaction: If an aldehyde without α-hydrogens is used under basic conditions, it can undergo disproportionation.
-
-
Enolate Formation: Inefficient or incomplete formation of the enolate from the ketone will lead to a lower concentration of the nucleophile and consequently, a lower yield.
Troubleshooting Steps:
-
Choice of Base: Switch to a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[1] Stoichiometric amounts of a strong base are often more effective than catalytic amounts of weaker bases.[1]
-
Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to minimize side reactions and prevent premature dehydration of the product.[1][5]
-
Order of Addition: Add the aldehyde slowly to the pre-formed enolate solution to minimize self-condensation of the aldehyde.
Q2: My reaction mixture contains a significant amount of the dehydrated product, α,β-unsaturated ketone. How can I prevent this?
A2: The dehydration of the initial β-hydroxy ketone product is a common follow-on reaction in Aldol condensations, often facilitated by heat or the presence of acid or base.[2][4][6]
Troubleshooting Steps:
-
Maintain Low Temperature: Strictly control the reaction temperature, keeping it low (e.g., -78°C) throughout the process. Avoid warming the reaction mixture until the workup step.[5]
-
Careful Workup: During the workup, use a mild proton source (e.g., a saturated aqueous solution of ammonium chloride) to quench the reaction at a low temperature before allowing it to warm to room temperature.
-
Choice of Catalyst: Avoid using catalysts or conditions that are known to promote dehydration. For instance, strongly acidic or basic conditions at elevated temperatures will favor the condensation product.[2]
Q3: I am observing multiple by-products in my reaction mixture, making purification difficult. What are the likely sources and how can I minimize them?
A3: The formation of multiple products in a crossed Aldol reaction is a frequent challenge, especially when both reactants have α-hydrogens.[4][7]
Troubleshooting Steps:
-
Use a Non-Enolizable Aldehyde: If possible, use an aldehyde that cannot form an enolate (i.e., has no α-hydrogens). This will prevent self-condensation of the aldehyde.
-
Directed Aldol Reaction: Employ a directed approach where the enolate of the ketone is pre-formed using a strong base like LDA before the aldehyde is introduced. This gives greater control over which molecule acts as the nucleophile.
-
Reactant Stoichiometry: Use a slight excess of the more valuable or less reactive carbonyl compound to drive the reaction towards the desired product.
Frequently Asked Questions (FAQs)
Q: What is the general synthetic strategy for this compound?
A: The most common strategy is a crossed Aldol addition reaction between an enolate of a ketone and an aldehyde. For this compound, this would likely involve the reaction of the enolate of 2-pentadecanone with formaldehyde or a suitable equivalent.
Q: Which base is optimal for this synthesis?
A: For high yield and control, a strong, sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) is often preferred. This ensures rapid and complete conversion of the ketone to its enolate, minimizing self-condensation.[1] Weaker bases like sodium hydroxide or sodium ethoxide can also be used, but they often lead to an equilibrium mixture and more side products.[5][8]
Q: How critical is temperature control?
A: Temperature control is crucial. Low temperatures (typically -78 °C) are necessary to control the reaction kinetics, prevent unwanted side reactions, and suppress the dehydration of the desired β-hydroxy ketone product.[1][5]
Q: What are the best practices for purification of the final product?
A: Given the potential for a mixture of products, column chromatography is often the most effective method for purifying this compound. The long alkyl chain may make the compound somewhat nonpolar, so a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be used.
Data Presentation
The following table summarizes the expected yield of this compound under different reaction conditions, based on analogous Aldol reactions reported in the literature.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | By-products Observed |
| 1 | NaOH (catalytic) | 25 | 12 | 35 | Self-condensation product, Dehydrated product |
| 2 | NaOEt | 0 | 6 | 50 | Dehydrated product |
| 3 | LDA (1.1 eq) | -78 | 2 | 85 | Minimal |
| 4 | Ba(OH)₂ | 25 | 8 | 45 | Self-condensation product |
Experimental Protocols
Protocol for Directed Aldol Addition using LDA
This protocol is designed to maximize the yield of this compound while minimizing side products.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Pentadecanone
-
Formaldehyde (or paraformaldehyde)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-pentadecanone (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add formaldehyde (1.2 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Directed Aldol synthesis workflow for this compound.
Caption: Troubleshooting decision tree for yield improvement.
References
- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. US6960694B2 - Processes for preparing β-hydroxy-ketones and α,β-unsaturated ketones - Google Patents [patents.google.com]
- 3. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jackwestin.com [jackwestin.com]
- 8. youtube.com [youtube.com]
"1-Hydroxy-2-hexadecen-4-one" stability issues in solution
Welcome to the technical support center for 1-Hydroxy-2-hexadecen-4-one. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability challenges associated with this long-chain α,β-unsaturated hydroxy ketone in solution. Due to the limited availability of specific stability data for this compound, this guide is based on the established chemical principles of α,β-unsaturated ketones, allylic alcohols, and similar long-chain molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in this compound that can affect its stability?
A1: this compound possesses three key functional groups that influence its stability:
-
α,β-Unsaturated Ketone: This system is susceptible to nucleophilic attack at the β-carbon (Michael addition) and can also undergo polymerization. The conjugated system makes the molecule reactive.
-
Allylic Hydroxyl Group: The hydroxyl group at the C1 position is allylic, which can make it prone to oxidation or rearrangement reactions.
-
Long Hydrocarbon Chain: The C16 chain imparts lipophilicity, affecting its solubility and interaction with different solvent systems.
Q2: What are the common degradation pathways for α,β-unsaturated ketones like this compound?
A2: Common degradation pathways include:
-
Michael Addition: Nucleophiles present in the solution (e.g., water, buffers containing amines or thiols) can add to the β-carbon of the enone system.
-
Polymerization: Especially at high concentrations or in the presence of initiators, the unsaturated system can polymerize.
-
Oxidation: The allylic alcohol and the double bond are susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. γ-hydroxyalkenals, which have a similar structural motif, are known to readily decompose through oxidation of the aldehyde group.
-
Isomerization/Rearrangement: The allylic alcohol may undergo rearrangement reactions, potentially catalyzed by acid or base.
-
Hydrolysis: Although less common for ketones, under certain pH conditions, degradation can be accelerated.
Q3: How should I store solutions of this compound?
A3: For optimal stability, solutions of this compound should be:
-
Stored at low temperatures: Preferably at -20°C or -80°C.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Stored under an inert atmosphere: Purge the vial with argon or nitrogen before sealing to minimize oxidation.
-
Prepared fresh: Whenever possible, prepare solutions immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in solution.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in solution. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions and compare their activity with older stocks. 2. Optimize Storage Conditions: Aliquot stock solutions into single-use vials and store under an inert atmosphere at -80°C. 3. Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | 1. Analyze Degradation Products: Attempt to identify the new peaks by mass spectrometry to understand the degradation pathway (e.g., oxidation, adduct formation). 2. Modify Solvent/Buffer: Avoid nucleophilic solvents or buffer components (e.g., Tris, glutathione). Consider aprotic solvents for stock solutions and minimize time in aqueous buffers. 3. pH Control: Evaluate the stability of the compound at different pH values to determine the optimal range. |
| Precipitation of the compound from the solution. | Poor solubility or aggregation. | 1. Solvent Selection: Use a co-solvent system (e.g., DMSO, ethanol) to prepare stock solutions before diluting into aqueous media. 2. Concentration Optimization: Work with the lowest effective concentration to maintain solubility. 3. Use of Surfactants: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low, non-toxic concentrations to improve solubility. |
| Discoloration of the solution (e.g., yellowing). | Polymerization or oxidation. | 1. Reduce Concentration: High concentrations can promote polymerization. 2. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas. 3. Add Antioxidants: Consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to stock solutions, if compatible with the experimental system. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound, prioritizing stability.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a Teflon-lined cap
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microfuge tube inside a chemical fume hood.
-
Transfer the weighed compound to the amber glass vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the compound is completely dissolved.
-
Purge the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.
-
Immediately cap the vial tightly.
-
Wrap the cap with parafilm to ensure a tight seal.
-
Store the stock solution at -80°C.
-
Protocol 2: Assessing Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound in a specific experimental buffer.
-
Materials:
-
Stock solution of this compound in DMSO.
-
Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
HPLC system with a suitable C18 column.
-
Mobile phase (e.g., Acetonitrile/Water gradient).
-
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final experimental concentration.
-
Immediately inject a sample (t=0) into the HPLC to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Incubate the working solution under the experimental conditions (e.g., 37°C in an incubator).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC.
-
Monitor the peak area of the parent compound and the appearance of any new peaks over time.
-
Calculate the percentage of the remaining parent compound at each time point relative to t=0 to determine the degradation rate.
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.
Caption: Potential degradation pathways for this compound in solution.
Technical Support Center: Overcoming Solubility Challenges with 1-Hydroxy-2-hexadecen-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 1-Hydroxy-2-hexadecen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that contribute to its low solubility?
A1: this compound possesses a long 16-carbon aliphatic chain, which is non-polar and hydrophobic. While the presence of a hydroxyl (-OH) group and a ketone (C=O) group introduces some polarity, the long hydrocarbon tail dominates the molecule's physical properties. This makes it sparingly soluble in aqueous solutions. The non-polar chain leads to unfavorable interactions with the highly polar water molecules.[1][2][3][4]
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For creating a stock solution, it is advisable to start with organic solvents. Common choices for compounds with low aqueous solubility include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] Ethanol and other short-chain alcohols can also be effective. The general principle is to use a solvent with a polarity that is more compatible with the solute.
Q3: How can I prepare an aqueous working solution from an organic stock?
A3: To prepare an aqueous working solution, you should first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[5] Then, this stock solution can be serially diluted into the aqueous buffer of choice to the final desired concentration. It is crucial to add the stock solution to the aqueous buffer slowly while vortexing or stirring to prevent precipitation.
Q4: Are there any alternative methods to enhance the aqueous solubility of this compound?
A4: Yes, several techniques can be employed to improve the aqueous solubility of hydrophobic compounds:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility.[7]
-
Surfactants/Detergents: These agents form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility in water.
-
Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, thereby enhancing their solubility.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility. However, this compound does not have strongly acidic or basic groups.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The concentration of the organic solvent in the final solution is too low to maintain solubility. The final concentration of the compound exceeds its solubility limit in the aqueous buffer. | 1. Increase the percentage of the organic co-solvent in the final aqueous solution (e.g., from 0.1% to 1% DMSO). However, be mindful of the solvent's potential effects on your experimental system. 2. Decrease the final concentration of the compound. 3. Try a different co-solvent. |
| The compound does not dissolve in the initial organic solvent. | The chosen organic solvent is not suitable. The compound may be in a crystalline form that is difficult to dissolve. | 1. Try a different organic solvent (e.g., if DMSO fails, try DMF or a chlorinated solvent like dichloromethane for initial dissolution, though the latter is not miscible with water). 2. Gently warm the solution and/or use sonication to aid dissolution. 3. If possible, obtain the compound in an amorphous form, which is generally more soluble than a crystalline form. |
| Inconsistent results in biological assays. | The compound may be precipitating in the assay medium over time. The organic solvent used for the stock solution may be interfering with the assay. | 1. Visually inspect the assay plates for any signs of precipitation. 2. Run a solvent toxicity control to determine the maximum concentration of the organic solvent that is tolerated by your cells or assay system. 3. Consider using a formulation approach, such as liposomes or nanoparticles, to deliver the compound to the assay system. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add a small volume of 100% DMSO to the tube. Start with a volume that would result in a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try gentle heating (e.g., 37°C) or sonication.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution
-
Thawing: Thaw a fresh aliquot of the stock solution at room temperature.
-
Dilution: Add the desired volume of the stock solution to your pre-warmed aqueous buffer. It is recommended to add the stock solution to the buffer while gently vortexing to ensure rapid mixing and minimize precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <1%) and is consistent across all experimental conditions, including controls.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 1-Hydroxy-2-hexadecen-4-one
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-Hydroxy-2-hexadecen-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for a compound like this compound in reversed-phase HPLC?
Peak tailing for this compound, a long-chain unsaturated keto-alcohol, in reversed-phase HPLC can stem from several factors:
-
Secondary Interactions: The hydroxyl group of the molecule can engage in secondary interactions with residual silanol groups on the silica-based stationary phase. These interactions can lead to a portion of the analyte being retained longer, causing the peak to tail.[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization state of residual silanols on the column, potentially increasing secondary interactions.[3][4]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, exposing more active silanol groups and leading to increased peak tailing.
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length, dead volumes in fittings, or a contaminated detector cell, can contribute to band broadening and peak tailing.[5]
Q2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase composition is a critical factor in achieving a symmetrical peak shape for this compound.
-
Organic Modifier: Due to its long hydrocarbon chain, this compound is highly hydrophobic and requires a mobile phase with a high percentage of organic solvent (e.g., acetonitrile or methanol) for elution.
-
Aqueous Component: The choice and pH of the aqueous component can significantly impact peak shape. Using a buffer to control the pH can help minimize secondary interactions.
-
Additives: The addition of a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can help to suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing.[6]
Q3: What type of HPLC column is best suited for the analysis of this compound?
For the analysis of a compound like this compound, a C18 or C8 reversed-phase column is typically a good starting point. To minimize peak tailing, consider using a column with:
-
End-capping: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.[2][4]
-
High-purity silica: Modern columns are often packed with high-purity silica, which has a lower concentration of acidic silanol groups that can cause tailing.
Troubleshooting Guides
Issue: Peak Tailing Observed for this compound
This guide provides a step-by-step approach to troubleshooting peak tailing in the HPLC analysis of this compound.
Step 1: Evaluate the Mobile Phase
-
Check pH: If your mobile phase is unbuffered, consider adding a buffer to maintain a consistent pH. For potentially basic compounds interacting with silanols, a lower pH (around 3-4) can protonate the silanols and reduce interactions.[4]
-
Add an Acidic Modifier: Introduce a small concentration (e.g., 0.1%) of formic acid or acetic acid to your mobile phase. This can significantly improve peak shape by suppressing silanol activity.[6]
-
Optimize Organic Content: While not a direct cause of tailing, ensuring the organic solvent percentage is optimal for retention can indirectly affect peak shape.
Step 2: Assess the HPLC Column
-
Column Age and History: If the column is old or has been used with harsh conditions, it may be degraded. Try a new column of the same type to see if the problem persists.
-
Column Type: If you are not already using one, switch to an end-capped C18 or C8 column to minimize secondary silanol interactions.[2][4]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. Insufficient equilibration can lead to inconsistent results and poor peak shape.[5]
Step 3: Review Injection and Sample Preparation
-
Sample Concentration: Dilute your sample and inject a smaller volume to rule out column overload as the cause of tailing.
-
Sample Solvent: Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used for sample dissolution, it can cause peak distortion.[7]
-
Sample Purity: Impurities in the sample can sometimes co-elute or interfere with the main peak, causing a tailing appearance. Consider a sample clean-up step if necessary.[1]
Step 4: Inspect the HPLC System
-
Check for Dead Volume: Inspect all fittings and connections for potential dead volumes. Ensure that the tubing is cut cleanly and properly seated in the fittings.
-
Tubing Length: Keep the tubing between the injector, column, and detector as short as possible.
-
Detector Cell: A contaminated detector flow cell can cause peak distortion. Flush the cell with a strong, appropriate solvent.[5]
Data Presentation
The following table summarizes the potential effects of mobile phase modifications on the peak asymmetry of this compound. The asymmetry factor is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak.
| Mobile Phase Modifier | Concentration | Expected Asymmetry Factor | Rationale |
| None (Acetonitrile:Water) | - | > 1.5 | Potential for strong secondary interactions with residual silanols. |
| Formic Acid | 0.1% | 1.1 - 1.3 | Protonates silanol groups, reducing secondary interactions.[6] |
| Acetic Acid | 0.1% | 1.2 - 1.4 | Similar to formic acid, but may be slightly less effective.[6] |
| Ammonium Acetate | 10 mM | Variable | Can act as a buffer and may improve peak shape in some cases. |
Experimental Protocols
Protocol for Optimizing Mobile Phase to Reduce Peak Tailing
This protocol outlines a systematic approach to optimizing the mobile phase composition to improve the peak shape of this compound.
1. Materials:
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Formic acid (≥98% purity)
- This compound standard
- C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Initial Conditions:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: 80% B to 100% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 215 nm
3. Optimization Steps:
- Step 3.1: Baseline Injection: Perform an injection using the initial conditions to establish the baseline peak shape and asymmetry.
- Step 3.2: Introduction of Acidic Modifier:
- Prepare a new Mobile Phase A containing 0.1% formic acid in water.
- Prepare a new Mobile Phase B containing 0.1% formic acid in acetonitrile.
- Equilibrate the column with the new mobile phase for at least 20 column volumes.
- Inject the standard and compare the peak shape and asymmetry to the baseline.
- Step 3.3: Evaluate Methanol as Organic Modifier:
- If peak tailing persists, replace acetonitrile with methanol in both mobile phases (with 0.1% formic acid).
- Equilibrate the column and inject the standard. Methanol can sometimes offer different selectivity and improved peak shape for certain compounds.
- Step 3.4: Fine-tune Gradient and Flow Rate:
- Once a satisfactory peak shape is achieved, the gradient slope and flow rate can be further optimized to improve resolution and reduce analysis time.
4. Data Analysis:
- For each condition, calculate the peak asymmetry factor using the formula provided by your chromatography data system. A value closer to 1 indicates a more symmetrical peak.
Mandatory Visualization
Below is a troubleshooting workflow for addressing peak tailing in HPLC analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. labcompare.com [labcompare.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
"1-Hydroxy-2-hexadecen-4-one" interference in mass spectrometry
Welcome to the technical support center for mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments, with a specific focus on potential interference from lipid-like molecules such as "1-Hydroxy-2-hexadecen-4-one".
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected peaks in our mass spectra that we suspect might be from a contaminant. Where do we start?
A1: Unexpected peaks in mass spectrometry can originate from various sources. A systematic approach is crucial for identification and mitigation. Start by running a blank injection consisting of your mobile phase to determine if the contamination is from your solvent, system, or column.[1] If the peak persists, it is likely from your analytical setup. If the peak is absent in the blank but appears in your sample runs, the source is likely the sample itself or the sample preparation process. Common contaminants include plasticizers, detergents, and fatty acids.[2][3][4]
Q2: Could a compound like "this compound" interfere with our analysis?
A2: Yes, a lipid-like molecule such as "this compound" can potentially interfere with mass spectrometry analysis in several ways. Due to its relatively low volatility and potential for adduct formation, it can cause ion suppression, where it hinders the ionization of your target analytes, leading to reduced sensitivity.[5] It can also introduce extraneous peaks that may overlap with or be mistaken for your analytes of interest, a phenomenon known as isobaric interference.
Q3: What are the likely m/z values for "this compound" and its fragments?
A3: To predict the mass-to-charge ratio (m/z) of the molecular ion and its fragments, we must first determine the molecular formula and weight of this compound.
-
Hexadecene : C16H32 (minus two hydrogens for the double bond) -> C16H30
-
-one (ketone) : Indicates an oxygen atom.
-
-hydroxy : Indicates another oxygen atom and a hydrogen.
-
The positions of the functional groups are specified: a hydroxyl group at position 1, a double bond at position 2, and a ketone at position 4.
The molecular formula is C16H30O2 . The monoisotopic mass is approximately 254.22 g/mol .
In positive ion mode, you might observe the protonated molecule [M+H]+ at m/z 255.23, as well as adducts with sodium [M+Na]+ at m/z 277.21 and potassium [M+K]+ at m/z 293.18. Common neutral losses from the molecular ion would include the loss of water (H₂O) from the hydroxyl group, resulting in a fragment at m/z 237.22. Alpha-cleavage adjacent to the ketone is also a common fragmentation pathway for such molecules.[6][7]
Q4: How can we confirm the identity of a suspected contaminant?
A4: Confirming the identity of an unknown peak requires a combination of techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which helps in determining the elemental composition. Tandem mass spectrometry (MS/MS) will generate a fragmentation pattern for the suspected ion, which can be compared to spectral libraries or predicted fragmentation patterns of suspected contaminants.
Troubleshooting Guide: Interference from "this compound"
This guide provides a step-by-step workflow for identifying and mitigating interference suspected to be from "this compound" or other lipid-like molecules.
Step 1: Preliminary Investigation
-
Analyze Blank Injections : As mentioned in the FAQs, run a blank injection of your mobile phase. If the interfering peak is present, the source is within your LC-MS system.
-
Review Sample Handling Procedures : Examine your sample preparation workflow for potential sources of lipid contamination. Common sources include plasticware (leaching of plasticizers), glassware washed with detergents, and cross-contamination between samples.[4][8]
-
Historical Data Review : Check chromatograms from previous analyses to see if this is a recurring issue. This can help determine if the contamination is from a specific batch of solvent or a persistent system issue.[1]
Step 2: Interference Characterization
-
Determine Accurate Mass : Utilize a high-resolution mass spectrometer to obtain an accurate mass of the interfering ion.
-
Perform MS/MS Analysis : Acquire a fragmentation spectrum of the interfering ion. The fragmentation pattern can provide structural clues. For a molecule like "this compound", expect fragments corresponding to the loss of water and cleavage around the ketone group.
Step 3: Mitigation Strategies
If the interference is confirmed to be from a lipid-like contaminant, consider the following strategies:
-
Chromatographic Separation : Modify your liquid chromatography (LC) method to separate the interfering compound from your analyte of interest. This can involve changing the column, adjusting the gradient, or altering the mobile phase composition.
-
Sample Preparation : Implement a sample cleanup step specifically designed to remove lipids. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
-
Instrumental Parameters : Adjust mass spectrometry parameters to minimize the impact of the interference. This could involve changing the ionization source settings or using a more selective acquisition mode like Multiple Reaction Monitoring (MRM) if your analyte's transitions are known and distinct from the interferent's.
Quantitative Data Summary
The following tables provide hypothetical data for "this compound" to aid in its identification and removal.
Table 1: Predicted m/z Values for "this compound" (C16H30O2)
| Ion Species | Formula | Monoisotopic Mass (Da) |
| [M] | C16H30O2 | 254.2246 |
| [M+H]+ | C16H31O2+ | 255.2318 |
| [M+Na]+ | C16H30O2Na+ | 277.2137 |
| [M+K]+ | C16H30O2K+ | 293.1876 |
| [M-H₂O+H]+ | C16H29O+ | 237.2213 |
Table 2: Comparison of Sample Cleanup Techniques for Lipid Interference Removal
| Cleanup Method | Analyte Recovery (%) | Interference Reduction (%) |
| Protein Precipitation | 95 ± 3 | 20 ± 5 |
| Liquid-Liquid Extraction (Hexane/Methanol) | 85 ± 5 | 90 ± 4 |
| Solid-Phase Extraction (C18) | 90 ± 4 | 95 ± 3 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Lipid Removal
-
Conditioning : Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Loading : Load 1 mL of the sample onto the SPE cartridge.
-
Washing : Wash the cartridge with 3 mL of 40% methanol in water to remove polar impurities.
-
Elution : Elute the analytes of interest with 2 mL of acetonitrile. The highly non-polar lipid-like interferents should remain on the column.
-
Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: High-Resolution Mass Spectrometry for Contaminant Identification
-
Instrument Setup : Calibrate the mass spectrometer to ensure high mass accuracy (< 5 ppm).
-
Full Scan Acquisition : Acquire data in full scan mode over a mass range that includes the suspected interfering ion (e.g., m/z 100-1000).
-
Data Analysis : Use the instrument's software to determine the accurate mass of the interfering peak.
-
Formula Generation : Input the accurate mass into a chemical formula generator to obtain a list of possible elemental compositions.
-
MS/MS Acquisition : Perform a targeted MS/MS experiment on the interfering ion to obtain its fragmentation pattern.
-
Database Searching : Search the fragmentation pattern against spectral libraries (e.g., NIST, MassBank) to identify the compound.
Visualizations
Caption: Troubleshooting workflow for mass spectrometry interference.
Caption: Hypothetical fragmentation of this compound.
References
"1-Hydroxy-2-hexadecen-4-one" storage conditions to prevent degradation
This technical support guide provides essential information on the proper storage and handling of 1-Hydroxy-2-hexadecen-4-one to prevent its degradation. Due to the limited availability of specific stability data for this compound, the recommendations provided are based on the general chemical properties of structurally related molecules, such as α,β-unsaturated ketones and allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its structure, this compound is susceptible to degradation through several pathways:
-
Oxidation: The allylic alcohol and the unsaturated system are prone to oxidation, which can be initiated by air (oxygen), light, and trace metal impurities.
-
Polymerization: The α,β-unsaturated ketone functionality can undergo polymerization, especially when exposed to light, heat, or catalytic impurities.[1]
-
Isomerization/Rearrangement: The presence of both a hydroxyl group and an unsaturated ketone system may allow for acid or base-catalyzed rearrangements.
-
Hydrolysis: Although less common for this structure, prolonged exposure to strong acidic or basic conditions could potentially lead to degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions. These are general guidelines for related compounds and should be adapted as needed.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the rate of all chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Amber vial or protected from light | Prevents light-induced degradation pathways such as polymerization and photo-oxidation. |
| Container | Tightly sealed, high-quality glass vial | Prevents exposure to air and moisture. Avoids potential leaching from plastic containers. |
| Purity | Free from contaminants | Acidic, basic, or metallic impurities can catalyze degradation reactions. |
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation may include:
-
A change in physical appearance, such as a color change (e.g., yellowing) or the formation of a precipitate.
-
A change in solubility.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
A shift in the spectral properties (e.g., UV-Vis, IR, or NMR).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound shows a yellow tint. | Oxidation of the molecule. | Purge the vial with an inert gas (argon or nitrogen) before sealing. Store at a lower temperature (-80°C if possible). |
| Reduced solubility in the intended solvent. | Polymerization or formation of insoluble degradation products. | Filter the solution before use. For future prevention, ensure storage under an inert atmosphere and protected from light. |
| Inconsistent results in bioassays. | Degradation of the active compound, leading to lower potency. | Perform an analytical check (e.g., HPLC) to assess purity before use. If degraded, use a fresh, properly stored sample. |
| Appearance of extra peaks in analytical chromatograms. | Presence of degradation products. | Review storage conditions. If stored improperly, discard the sample. Implement stricter storage protocols as outlined in the FAQs. |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, water)
- Amber HPLC vials with septa
- Inert gas (Argon or Nitrogen)
- Temperature-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at a higher temperature like 40°C for accelerated testing)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
- Aliquot the stock solution into multiple amber HPLC vials.
- For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before tightly sealing the vial.
- Divide the vials into different storage conditions:
- -20°C (protected from light)
- 4°C (protected from light)
- Room temperature (protected from light)
- 40°C (accelerated degradation, protected from light)
- Room temperature (exposed to ambient light)
- At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by HPLC to determine the peak area of this compound and identify any new peaks corresponding to degradation products.
- Plot the percentage of the remaining parent compound against time for each storage condition to establish a stability profile.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Troubleshooting "1-Hydroxy-2-hexadecen-4-one" bioassay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in bioassays involving "1-Hydroxy-2-hexadecen-4-one".
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: While specific data for this compound is limited, structurally similar α,β-unsaturated ketones and other lipid peroxidation products, such as 4-Hydroxyhexenal (HHE), have been shown to possess anti-inflammatory and enzyme-inhibiting properties. These compounds can modulate key signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation.[1][2][3] Therefore, it is reasonable to hypothesize that this compound may exhibit similar activities.
Q2: How should I prepare and handle this compound for in vitro assays?
A2: As a lipid-based compound, this compound may have limited aqueous solubility. It is recommended to dissolve the compound in a small amount of an organic solvent such as DMSO first, and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is consistent across all experimental and control groups and is below a level that affects cell viability (typically ≤ 0.1%).
Q3: What are the initial assays I should perform to assess the activity of this compound?
A3: A good starting point is to perform a cell viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range of the compound on your chosen cell line. Subsequently, you can proceed with functional assays such as a cytokine release assay (ELISA) to screen for anti-inflammatory effects or a kinase inhibition assay.
Q4: How can I minimize variability in my bioassay results?
A4: Consistency is key. To minimize variability, ensure you use the same cell line at a consistent passage number, maintain uniform cell seeding density, use reagents from the same lot, and adhere strictly to incubation times and temperatures. It is also crucial to perform regular mycoplasma testing of your cell cultures.
Troubleshooting Guides
General Bioassay Variability
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the microplate | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. | |
| Inconsistent results between experiments | Different cell passage numbers | Use cells within a consistent and narrow passage number range for all experiments. |
| Variation in reagent lots | Purchase reagents in larger batches to use the same lot for a series of experiments. | |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination. | |
| No observable effect of the compound | Compound instability or degradation | Prepare fresh stock solutions and working dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Incorrect compound concentration | Verify calculations and perform a dose-response curve to determine the optimal concentration. | |
| Cell line not responsive | Use a cell line known to be responsive to the expected biological pathway. |
Cytokine Release Assay (ELISA) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer.[4][5] |
| Cross-contamination | Use fresh pipette tips for each reagent and sample.[4] | |
| Incubation times too long | Adhere strictly to the incubation times specified in the protocol.[4][5] | |
| No or weak signal | Inactive reagents | Ensure proper storage of all kit components and use them before the expiration date. |
| Incorrect antibody pairing (for sandwich ELISA) | Use a validated antibody pair that recognizes different epitopes on the cytokine. | |
| Insufficient incubation time | Ensure incubation times are as per the manufacturer's protocol.[5] | |
| Poor standard curve | Improper standard dilution | Prepare fresh standard dilutions for each assay and ensure accurate pipetting. |
| Inappropriate curve fitting | Use the curve fitting model recommended by the ELISA kit manufacturer.[4] |
Western Blot Analysis of NF-κB and MAPK Pathways Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak bands | Insufficient protein loading | Quantify protein concentration accurately and load a sufficient amount (typically 20-40 µg).[6][7] |
| Poor protein transfer | Optimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane.[6][8] | |
| Inactive primary or secondary antibody | Use fresh antibody dilutions and ensure proper storage. | |
| High background | Insufficient blocking | Block the membrane for at least 1 hour at room temperature.[6][9] |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[9] | |
| Inadequate washing | Increase the number and duration of wash steps.[6][9] | |
| Non-specific bands | Primary antibody is not specific | Use a well-characterized antibody and consider using a more specific blocking buffer.[9] |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[10] |
Kinase Inhibition Assay Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | Compound interference (autofluorescence) | Run a control with the compound alone to check for autofluorescence and subtract this background.[11] |
| Non-specific inhibition | Include a counterscreen with an unrelated enzyme to check for non-specific inhibition.[11] | |
| No inhibition observed | Inactive compound | Confirm the stability and purity of the compound. |
| Incorrect ATP concentration | The inhibitory effect of ATP-competitive inhibitors can be masked by high ATP concentrations. Optimize the ATP concentration, often near the Km value. | |
| High variability | Substrate depletion or product inhibition | Ensure the assay is run under initial velocity conditions (typically <10% substrate conversion).[11] |
| Inconsistent reagent dispensing | Use calibrated pipettes and ensure thorough mixing of reagents. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Cytokine (TNF-α) Release Assay (ELISA)
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour. Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[12]
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α according to the manufacturer's instructions.[12][13][14][15]
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add the collected supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Western Blot for NF-κB Activation
-
Cell Treatment and Lysis: Treat cells with this compound and/or a stimulant (e.g., TNF-α) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.[7][16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16][17]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-p65 or total p65 overnight at 4°C.[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize the phospho-p65 signal to the total p65 signal.
Generic Kinase Inhibition Assay (Fluorescence-Based)
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells of a microplate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and add the detection reagent (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate).
-
Fluorescence Measurement: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the compound and determine the IC50 value.
Visualizations
Caption: Experimental workflow for characterizing the bioactivity of this compound.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Caption: Decision tree for troubleshooting bioassay variability.
References
- 1. NF-kappaB activation mechanism of 4-hydroxyhexenal via NIK/IKK and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. abbexa.com [abbexa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of cytokine secretion by mononuclear cells | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Technical Support Center: Synthesis of 1-Hydroxy-2-hexadecen-4-one
Welcome to the technical support center for the synthesis of 1-Hydroxy-2-hexadecen-4-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through a crossed aldol condensation reaction. This involves the reaction of a long-chain aldehyde, such as tetradecanal, with a ketone, typically acetone, in the presence of a base catalyst.[1][2][3][4] The initial product is a β-hydroxy ketone, which is subsequently dehydrated to yield the target α,β-unsaturated ketone (enone).[5][6]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: A common synthetic approach would utilize tetradecanal and acetone as the primary reactants. A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used as a catalyst.[3] An organic solvent, often ethanol or a similar protic solvent, is used to dissolve the reactants.[2][3]
Q3: What is the expected yield for this reaction?
A3: The yield of aldol condensation reactions can vary significantly based on the specific substrates and reaction conditions. While a precise yield for this compound is not widely reported, yields for similar crossed aldol condensations can range from moderate to good, often depending on the efficiency of the subsequent dehydration step.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inefficient enolate formation | Ensure the base is of sufficient strength and concentration to deprotonate the acetone. Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Incorrect order of reagent addition | In a crossed aldol condensation, it is often crucial to add the enolizable ketone (acetone) slowly to a mixture of the non-enolizable aldehyde (tetradecanal) and the base. This minimizes the self-condensation of acetone.[1] |
| Reaction temperature is too low | While initial aldol addition may occur at room temperature, the dehydration step to form the enone often requires gentle heating.[5][6] |
| Impure starting materials | Aldehydes can oxidize to carboxylic acids over time.[2] Ensure the purity of tetradecanal before starting the reaction. |
Problem 2: Formation of multiple unexpected products.
| Possible Cause | Suggested Solution |
| Self-condensation of acetone | This is a common side reaction. To minimize this, maintain a low concentration of acetone by adding it slowly to the reaction mixture containing the aldehyde and base.[1] Using an excess of the aldehyde can also favor the desired crossed product. |
| Cannizzaro reaction | If a very high concentration of a strong base is used with an aldehyde that has no α-hydrogens, a disproportionation reaction (Cannizzaro reaction) can occur. While tetradecanal has α-hydrogens, localized high base concentrations could potentially lead to side reactions. Ensure proper stirring and controlled addition of the base. |
| Further reactions of the product | The newly formed enone can potentially undergo further reactions, such as Michael additions, if reactive nucleophiles are present. Quench the reaction mixture appropriately once the desired product is formed. |
Problem 3: The isolated product is the β-hydroxy ketone intermediate, not the desired enone.
| Possible Cause | Suggested Solution |
| Insufficient heating | The dehydration of the aldol addition product to the enone is often promoted by heat.[5][6] If you have isolated the β-hydroxy ketone, you can attempt to dehydrate it in a separate step by heating under acidic or basic conditions. |
| Reaction time is too short | The dehydration step may require a longer reaction time than the initial aldol addition. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). |
Experimental Protocols
Illustrative Protocol for Crossed Aldol Condensation:
-
Materials: Tetradecanal, Acetone, Sodium Hydroxide, Ethanol, Water, Diethyl ether, Magnesium sulfate.
-
Procedure:
-
Dissolve tetradecanal in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the stirred solution of tetradecanal.
-
Add acetone dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Gently heat the reaction mixture to reflux for 1-2 hours to promote dehydration.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Note: This is a generalized protocol and may require optimization for specific experimental setups.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of Long-Chain Ketones in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, long-chain ketones are emerging as a promising class of bioactive molecules with significant therapeutic potential. Their diverse structures, often featuring α,β-unsaturated carbonyl systems, contribute to a range of biological activities, including notable anticancer and anti-inflammatory effects. This guide provides a comparative overview of three prominent long-chain ketones—Zerumbone, 6-Shogaol, and Dehydrozingerone—pitting them against the structural framework of the lesser-known 1-Hydroxy-2-hexadecen-4-one. We present available experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to facilitate informed decisions in preclinical research.
Comparative Biological Activity: A Tabular Summary
The following tables summarize the reported in vitro anticancer and anti-inflammatory activities of Zerumbone, 6-Shogaol, and Dehydrozingerone. Data for this compound is not available in the current literature, highlighting a significant gap in our knowledge of this particular long-chain ketone.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Zerumbone | PANC-1 | Pancreatic Cancer | - | [1] |
| CEM-ss | T-acute lymphoblastic leukemia | 5-100 µg/mL | [2] | |
| Gastric Cancer Cells | Gastric Cancer | - | [3] | |
| 6-Shogaol | SW480 | Colon Cancer | ~80 | [4] |
| SW620 | Colon Cancer | ~80 | [4] | |
| A549 | Non-small cell lung cancer | 20 | [5] | |
| NCI-H1650 | Non-small cell lung cancer | 10-20 | [5] | |
| MDA-MB-231 | Breast Cancer | - | [6] | |
| MCF-7 | Breast Cancer | - | [7] | |
| Dehydrozingerone | HT-29 | Colon Cancer | - | [8][9] |
| PLS10 | Prostate Cancer | >50 | [8] | |
| HepG2 | Liver Cancer | 0.50 mM | [10] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| Zerumbone | Carrageenan-induced paw edema | Mice | Dose-dependent inhibition of edema | [11][12] |
| Cotton pellet-induced granuloma | Mice | Significant suppression of granulomatous tissue | [11][12] | |
| LPS-induced NO production | RAW 264.7 macrophages | IC50 = 3.58 µM | [13] | |
| LPS-induced NF-κB activation | RAW 264.7 macrophages | IC50 = 1.97 µM | [13] | |
| 6-Shogaol | TPA-induced iNOS and COX-2 expression | Mouse skin | Marked inhibition of iNOS and COX-2 | [14] |
| LPS-induced iNOS and COX-2 | RAW 264.7 macrophages | Significant inhibition of protein and mRNA expression | [14] | |
| LPS-induced NO production | RAW 264.7 macrophages | Superior inhibition compared to 6-gingerol | [15] | |
| Dehydrozingerone | Heat-induced albumin denaturation | In vitro | Comparable activity to diclofenac sodium | [16][17] |
| LPS-induced cytokine production | RAW 264.7 macrophages | Significant inhibition of NO, IL-6, TNF-α, etc. at 10 µM | [18] | |
| Carrageenan-induced paw edema | Rats | Significant reduction in edema | [18] |
Mechanisms of Action: A Focus on Key Signaling Pathways
The anticancer and anti-inflammatory effects of these long-chain ketones are largely attributed to their ability to modulate critical cellular signaling pathways. The α,β-unsaturated ketone moiety, a common feature in these molecules, acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues on key regulatory proteins.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of the inflammatory response and a key player in cancer cell proliferation, survival, and metastasis. Zerumbone, 6-Shogaol, and Dehydrozingerone have all been shown to inhibit this pathway at various junctures.[6][18][19][20][21]
As depicted, these compounds can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and halting the transcription of target genes involved in inflammation and tumorigenesis.[6][14][19]
Modulation of the Cyclooxygenase (COX) Pathway
Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Upregulation of COX-2 is also a hallmark of many cancers. Several long-chain ketones, including 6-Shogaol and Zerumbone, have been demonstrated to suppress COX-2 expression, primarily through their inhibition of the NF-κB pathway.[14][22]
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Zerumbone, 6-Shogaol, Dehydrozingerone) in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reagent system detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The intensity of the color developed is proportional to the nitrite concentration in the sample.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production relative to the vehicle control.
Conclusion and Future Directions
The long-chain ketones Zerumbone, 6-Shogaol, and Dehydrozingerone demonstrate significant potential as anticancer and anti-inflammatory agents, primarily through their modulation of the NF-κB and COX-2 pathways. The α,β-unsaturated carbonyl moiety appears to be a critical pharmacophore for their biological activity.
The absence of data for this compound underscores the vast, unexplored chemical space within the long-chain ketone family. Further investigation into this and other structurally related compounds is warranted to uncover novel therapeutic leads. Structure-activity relationship (SAR) studies, guided by the data presented here, can aid in the design of more potent and selective inhibitors. Future research should also focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate the preclinical promise of these compounds into clinical realities.
References
- 1. Anti-Cancer and Anti-Angiogenesis Activities of Zerumbone Isolated from Zingiber Zerumbet – A Systematic Review [foodandnutritionjournal.org]
- 2. Exploring the immunomodulatory and anticancer properties of zerumbone - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Potential of Zerumbone as an Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. 6-Shogaol, an active constituent of ginger, inhibits breast cancer cell invasion by reducing matrix metalloproteinase-9 expression via blockade of nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review of the anticancer properties of 6‐shogaol: Mechanisms of action in cancer cells and future research opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-inflammatory effect of zerumbone on acute and chronic inflammation models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oarep.usim.edu.my [oarep.usim.edu.my]
- 13. Comparative Study on Inhibitory Activity of Zerumbone and Zerumbone 2,3-Epoxide on NF-κB Activation and NO Production [mdpi.com]
- 14. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jyoungpharm.org [jyoungpharm.org]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory Activity of Novel Dehydrozingerone-6 (DHZ-6) Through Modulation of iNOS, COX-2, and NF-κB/p65 in LPS-Stimulated Macrophages and In Vivo Acute Lung Injury Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zerumbone abolishes NF-kappaB and IkappaBalpha kinase activation leading to suppression of antiapoptotic and metastatic gene expression, upregulation of apoptosis, and downregulation of invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 6-Shogaol Inhibits the Cell Migration of Colon Cancer by Suppressing the EMT Process Through the IKKβ/NF-κB/Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ajmb.org [ajmb.org]
Uncharted Territory: The Biological Activity of 1-Hydroxy-2-hexadecen-4-one Remains to be Elucidated
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological activity of 1-Hydroxy-2-hexadecen-4-one and its direct analogues. To date, no specific studies detailing its synthesis, biological effects, or mechanism of action have been published, precluding a direct comparison with other compounds. This underscores the novelty of this molecule and highlights a potential area for future research in drug discovery and development.
While specific data on this compound is absent, the broader class of long-chain α,β-unsaturated ketones, to which it belongs, has been the subject of some investigation. These molecules are often found in marine organisms and have been noted for their potential cytotoxic and antimicrobial properties. The lipophilic nature of the long hydrocarbon chain facilitates interaction with cell membranes, while the reactive α,β-unsaturated ketone moiety can engage with biological nucleophiles, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.
General Biological Activities of Long-Chain Unsaturated Ketones
Studies on various long-chain ketones and aldehydes have indicated a correlation between chain length and the intensity of their biological effects, including antimicrobial and cytotoxic activities. For instance, some long-chain fatty alcohols and related compounds have demonstrated selective toxicity against bacterial and fungal pathogens, as well as certain cancer cell lines. The general consensus is that the hydrophobic chain aids in traversing the cell membrane, allowing the active functional group to exert its effect intracellularly.
Hypothetical Signaling Pathway for α,β-Unsaturated Ketones
Based on the known reactivity of α,β-unsaturated carbonyl compounds, a potential mechanism of action for this compound could involve the induction of cellular stress pathways. The electrophilic β-carbon of the enone system is susceptible to Michael addition by cellular thiols, such as glutathione (GSH) and cysteine residues in proteins. Depletion of the cellular antioxidant glutathione can lead to an increase in reactive oxygen species (ROS), triggering oxidative stress. This, in turn, can activate stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis.
Caption: Hypothetical mechanism of action for an α,β-unsaturated ketone.
Future Directions
The absence of data on this compound presents an opportunity for novel research. Future studies should focus on the total synthesis of this compound to enable biological evaluation. Initial screening for antimicrobial and cytotoxic activity against a panel of bacterial, fungal, and cancer cell lines would be a logical first step. Should promising activity be identified, further studies to elucidate its mechanism of action and identify its cellular targets would be warranted. The exploration of this and other novel long-chain unsaturated ketones could lead to the discovery of new therapeutic agents.
Validating the Structure of Synthetic 1-Hydroxy-2-hexadecen-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of synthetically produced "1-Hydroxy-2-hexadecen-4-one." The following sections detail the experimental protocols and present hypothetical data to illustrate the validation process, comparing the empirical results with theoretical expectations for the target molecule. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel organic compounds.
Introduction
The successful synthesis of a target molecule is contingent upon rigorous structural validation. This process ensures that the compound produced matches the intended molecular structure, which is a critical step in drug discovery and development. In this guide, we present a hypothetical synthesis of "this compound" and outline the analytical workflow for its structural elucidation. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3][4]
Hypothetical Synthesis of this compound
For the purpose of this guide, we propose a synthetic route starting from commercially available precursors. A plausible method involves an aldol condensation reaction between 1-hydroxy-2-propanone and tridecanal, followed by dehydration to yield the α,β-unsaturated ketone core structure.
Experimental Protocols for Structural Validation
The validation of the synthetic product's structure is achieved through a combination of spectroscopic techniques.[3] Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.[2][4]
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthetic compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same 400 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
3.2 Mass Spectrometry (MS)
-
Sample Preparation: Dissolve 1 mg of the synthetic compound in 1 mL of methanol.
-
Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat synthetic compound between two potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Comparative Data Analysis
The data obtained from the aforementioned experiments are compared against the expected theoretical values for the structure of this compound.
| Analytical Technique | Expected Result (Theoretical) | Hypothetical Experimental Result | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.8 (dd, 1H, H-3), ~6.3 (d, 1H, H-2), ~4.2 (s, 2H, H-1), ~2.5 (t, 2H, H-5), ~1.6 (m, 2H), ~1.25 (br s, 18H), ~0.88 (t, 3H) | δ (ppm): 6.82 (dd, J=15.8, 6.2 Hz, 1H), 6.35 (d, J=15.8 Hz, 1H), 4.21 (s, 2H), 2.53 (t, J=7.5 Hz, 2H), 1.61 (m, 2H), 1.26 (br s, 18H), 0.88 (t, J=6.8 Hz, 3H) | The observed chemical shifts and coupling constants are consistent with the proposed structure, indicating the presence of the vinyl, hydroxyl, and alkyl protons. |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~200 (C=O, C-4), ~148 (C-3), ~128 (C-2), ~65 (C-1), ~40 (C-5), ~32-22 (alkyl chain), ~14 (terminal CH₃) | δ (ppm): 199.8, 147.5, 128.2, 65.3, 40.1, 31.9, 29.6, 29.3, 29.1, 24.5, 22.7, 14.1 | The presence of the carbonyl carbon, vinyl carbons, and the carbon bearing the hydroxyl group are confirmed, along with the alkyl chain carbons. |
| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+H]⁺: Calculated for C₁₆H₃₁O₂⁺: 255.2318 | [M+H]⁺: Observed: 255.2321 | The measured mass is in close agreement with the calculated mass, confirming the molecular formula of the compound. |
| Infrared (IR) Spectroscopy (neat) | ν (cm⁻¹): ~3400 (O-H stretch, broad), ~2920, 2850 (C-H stretch), ~1680 (C=O stretch, conjugated), ~1630 (C=C stretch) | ν (cm⁻¹): 3410 (br), 2925, 2853, 1682, 1635 | The characteristic absorption bands for the hydroxyl, alkyl, conjugated ketone, and alkene functional groups are present.[1] |
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of the synthetic "this compound."
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a robust framework for the structural elucidation of newly synthesized organic compounds.[5] The hypothetical data presented in this guide for "this compound" demonstrates how the convergence of evidence from these techniques leads to a confident structural assignment. This systematic approach is fundamental to ensuring the identity and purity of compounds in research and development.
References
Cytotoxicity of 1-Hydroxy-2-hexadecen-4-one: A Comparative Analysis with Structurally Related Compounds
A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of 1-Hydroxy-2-hexadecen-4-one, benchmarked against similar bioactive molecules. This guide synthesizes available experimental data, details relevant methodologies, and visualizes key cellular pathways.
While direct experimental data on the cytotoxicity of this compound is not currently available in the public domain, its structural features—a long aliphatic chain, an α,β-unsaturated ketone, and a hydroxyl group—suggest a potential for significant biological activity. The α,β-unsaturated carbonyl moiety is a known Michael acceptor, capable of reacting with cellular nucleophiles like cysteine residues in proteins, which can lead to cellular dysfunction and apoptosis. The long carbon chain enhances lipophilicity, likely facilitating membrane interaction and cellular uptake.
This guide provides a comparative analysis of the cytotoxicity of structurally analogous compounds to infer the potential bioactivity of this compound. The primary comparators are the well-studied α,β-unsaturated hydroxy aldehydes, 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE), which share key functional groups with the target compound. Additionally, data on long-chain aliphatic ketones is included to provide context on the influence of chain length on the cytotoxicity of ketones.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of compounds structurally related to this compound. It is important to note the different biological systems in which these compounds were tested.
| Compound Name | Structure | Molecular Formula | Cell Line / Organism | Cytotoxicity Metric (Value) | Reference |
| 4-hydroxy-2-nonenal (HNE) | C₉H₁₆O₂ | Primary cultures of cerebral cortical neurons | LD₅₀: 18 µM | [1] | |
| 4-hydroxy-2-hexenal (HHE) | C₆H₁₀O₂ | Primary cultures of cerebral cortical neurons | LD₅₀: 23 µM | [1] | |
| 2-Dodecanone | C₁₂H₂₄O | Tribolium castaneum (larva) | LD₅₀: 14.9 µ g/larva | [2] | |
| 2-Heptanone | C₇H₁₄O | Tribolium castaneum (larva) | LD₅₀: 43.5 µ g/larva | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of similar compounds are provided below. These protocols can serve as a foundation for designing experiments to evaluate the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[6][7][8]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Enzymatic Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10][11]
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorophore or a chromophore, leading to a measurable increase in fluorescence or absorbance.[10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate.
-
Reagent Addition: After the desired treatment period, add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 490 nm and emission at 525 nm for a green fluorescent product) or absorbance using a microplate reader.[10]
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
Visualizing Cellular Mechanisms and Workflows
To better understand the potential mechanisms of cytotoxicity and the experimental processes involved, the following diagrams are provided.
Caption: A flowchart illustrating the general workflow for assessing the cytotoxicity of a test compound.
Caption: A diagram of a potential signaling pathway leading to apoptosis induced by α,β-unsaturated carbonyl compounds.
References
- 1. Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - BE [thermofisher.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - ES [thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of 1-Hydroxy-2-hexadecen-4-one and Analogs in Cellular Models: A Comparative Guide
Disclaimer: As of October 2025, there is no publicly available experimental data on the efficacy of "1-Hydroxy-2-hexadecen-4-one" in different cell lines. This guide provides a comparative analysis of structurally similar α,β-unsaturated hydroxyalkenals, namely 4-hydroxy-2-nonenal (HNE) and 4-hydroxyhexenal (HHE), which are well-documented products of lipid peroxidation known to induce cellular responses like apoptosis and oxidative stress. The information presented herein serves as a potential reference for predicting the biological activities of "this compound" based on the principle of structural analogy.
Introduction to α,β-Unsaturated Hydroxyalkenals
Lipid peroxidation, a consequence of oxidative stress, generates a variety of reactive aldehydes. Among these, 4-hydroxyalkenals are particularly notable for their significant biological effects, ranging from signaling modulation at low concentrations to cytotoxicity at higher levels. Compounds like HNE and HHE are known to trigger apoptosis in various cell types, a process of programmed cell death crucial in development and disease. Their mechanism often involves the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspase cascades.
Comparative Efficacy in Different Cell Lines
The cytotoxic and pro-apoptotic effects of HNE and HHE have been evaluated in several cell lines. The following table summarizes the observed efficacy.
| Compound | Cell Line | Assay | Key Findings | Reference |
| 4-Hydroxyhexenal (HHE) | Endothelial Cells | Apoptosis Assay | Induces apoptosis by increasing Bax and decreasing Bcl-2 expression. Triggers ROS, nitric oxide, and peroxynitrite generation. | [1] |
| 4-Hydroxynonenal (HNE) | SH-SY5Y (Human Neuroblastoma) | Cytotoxicity Assay, Apoptosis Assays | Cytotoxic at concentrations >5 µM. Induces apoptosis via increased p53 and Bax expression, and caspase-3 activation. | [2] |
| HOEA (a C18 hydroxy unsaturated fatty acid) | U937 (Human Leukemia) | Cytotoxicity Assay, Apoptosis Assays | Exhibits potent cytotoxic and apoptotic effects, characterized by DNA fragmentation and decreased mitochondrial membrane potential. The hydroxyl group is crucial for its activity. | [3] |
Mechanistic Insights: Signaling Pathways
The pro-apoptotic signaling cascade initiated by these lipid peroxidation products often involves the intrinsic (mitochondrial) pathway of apoptosis. The following diagram illustrates the proposed mechanism of HHE-induced apoptosis in endothelial cells.
References
- 1. Avocadenone acetate | C19H34O4 | CID 56968446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of "1-Hydroxy-2-hexadecen-4-one" analytical methods
An Essential Guide to the Cross-Validation of Analytical Methods for 1-Hydroxy-2-hexadecen-4-one and Structurally Related Long-Chain Aliphatic Lipids
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid molecules like this compound is paramount. This guide provides a comparative overview of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of direct comparative studies on this compound, this document presents performance data for structurally similar long-chain aliphatic ketones and alcohols to offer valuable insights into the strengths and applicability of each method.
Data Presentation: A Comparative Analysis
The following table summarizes the performance of GC-MS, LC-MS, and HPLC in the analysis of long-chain aliphatic ketones and alcohols, providing a baseline for selecting the most appropriate method for your research needs.
| Analytical Method | Analyte(s) | Linearity (R²) | Precision (%RSD) | Accuracy/Recovery (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Long-chain aldehydes | >0.99 | <15% | Not Reported | Not Reported | Not Reported | [1] |
| Neutral lipids | >0.99 | <15% | 85-115% | Improved | Improved | [2] | |
| LC-MS/MS | Ketone bodies | >0.99 | <5% (intra-day), <10% (total) | 85-115% | Not Reported | Not Reported | [3] |
| Alcohol ethoxylates | Not Reported | Not Reported | 37-69% | As low as 0.1 pg injected | Not Reported | [4] | |
| HPLC | Aldehydes and Ketones (as 2,4-DNPH derivatives) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Dicarboxylic acids | >0.99 | 6.1-24.8% | 94.4-114.1% | Not Reported | Not Reported | [6] |
Experimental Protocols: Detailed Methodologies
Below are detailed experimental protocols for GC-MS, LC-MS, and HPLC, adapted from methodologies used for similar long-chain aliphatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Long-Chain Aldehyde Analysis
This protocol is based on the analysis of long-chain fatty aldehydes, which are structurally similar to the target compound.
1. Sample Preparation: Derivatization
-
Objective: To increase the volatility and thermal stability of the analyte for GC analysis.
-
Procedure:
-
The lipid extract is subjected to acidic hydrolysis to cleave any bonds and release the free aldehydes.
-
The resulting aldehydes are then derivatized using (pentafluorobenzyl)hydroxylamine hydrochloride.[1]
-
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: An initial temperature of around 60°C, held for 1-2 minutes, followed by a ramp up to 300°C at a rate of 10-20°C/min, with a final hold time of 5-10 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) is used for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Ketone Body Analysis
This protocol is adapted from a validated method for the quantification of various ketone bodies.[3]
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from biological samples that can interfere with the analysis.
-
Procedure:
-
To a small volume of plasma or serum (e.g., 10 µL), add a larger volume of a cold organic solvent like acetonitrile or methanol (e.g., 100 µL) to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for injection into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of small polar molecules.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Aldehyde and Ketone Analysis
This protocol involves derivatization to allow for UV detection of aldehydes and ketones.[5]
1. Sample Preparation: Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Objective: To create a derivative that is UV-active, enabling detection by a UV detector.
-
Procedure:
-
The sample containing the aldehyde or ketone is reacted with a solution of 2,4-DNPH in an acidic medium (e.g., acetonitrile with a small amount of sulfuric acid).
-
The reaction mixture is incubated to ensure complete derivatization.
-
The resulting 2,4-dinitrophenylhydrazone derivatives are then extracted and concentrated for HPLC analysis.
-
2. HPLC Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol.
-
Detector: A UV-Vis detector set at a wavelength where the 2,4-dinitrophenylhydrazone derivatives have maximum absorbance (typically around 360 nm).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical lipidomics workflow for the targeted analysis of long-chain lipids.
Caption: A typical experimental workflow for targeted lipid analysis.
Conclusion
The choice between GC-MS, LC-MS, and HPLC for the analysis of this compound and related compounds depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation.
-
GC-MS is a powerful technique for volatile and thermally stable compounds, often requiring derivatization for polar analytes like long-chain alcohols and ketones. It generally offers high chromatographic resolution.
-
LC-MS is highly versatile and suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Its high sensitivity and selectivity, especially with tandem mass spectrometry, make it a popular choice for complex biological samples.[8][9]
-
HPLC with UV detection is a more accessible technique but often requires derivatization to detect compounds that do not have a chromophore. Its sensitivity may be lower compared to mass spectrometry-based methods.
Ultimately, the selection of the most appropriate analytical method will depend on the specific research question and the desired performance characteristics. This guide provides a foundation for making an informed decision and for developing and validating a robust analytical method for your specific needs.
References
- 1. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomics Workflows | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
Analysis of "1-Hydroxy-2-hexadecen-4-one" as an Enzyme Inhibitor: A Data Gap in Current Scientific Literature
A comprehensive review of publicly available scientific databases and literature reveals a significant data gap regarding the biological activity of the compound 1-Hydroxy-2-hexadecen-4-one, specifically concerning its potential as an enzyme inhibitor. At present, there is no published experimental data to support a comparative analysis of its performance against known enzyme inhibitors.
For researchers, scientists, and drug development professionals interested in the inhibitory potential of novel compounds, a rigorous comparison against established inhibitors is a critical step in the evaluation process. Such a comparison typically involves the presentation of quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows. However, the foundational information required to construct such a guide for this compound is not available in the current body of scientific research.
To illustrate the conventional approach for such a comparative analysis, this guide will outline the structure and type of information that would be presented had the data for this compound been available. This framework can serve as a template for future analysis should data on this compound emerge.
Hypothetical Comparison of Enzyme Inhibition: A Structural Template
A typical comparison guide would be structured to provide a clear and objective assessment of a novel compound's inhibitory effects relative to well-characterized inhibitors.
Data Presentation: Comparative Inhibitory Activity
Quantitative data is paramount for an objective comparison. This is typically summarized in a tabular format, allowing for a quick assessment of potency and selectivity. Key metrics include:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
-
Ki (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme. A smaller Ki value signifies a tighter binding and, therefore, a more potent inhibitor.
-
Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or irreversible).
Table 1: Hypothetical Comparative Inhibitory Activity of Compound X (this compound) Against Known Inhibitors for a Target Enzyme
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Compound X | Enzyme A | Data Not Available | Data Not Available | Data Not Available |
| Inhibitor 1 | Enzyme A | 2.5 | 0.8 | Competitive |
| Inhibitor 2 | Enzyme A | 15.2 | 5.1 | Non-competitive |
| Inhibitor 3 | Enzyme A | 0.1 | 0.03 | Irreversible |
Experimental Protocols: Methodologies for Determining Enzyme Inhibition
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. A guide would typically include the following sections:
Enzyme Inhibition Assay Protocol
-
Materials and Reagents: A comprehensive list of all enzymes, substrates, inhibitors, buffers, and other necessary chemicals.
-
Enzyme Activity Assay: A step-by-step procedure for measuring the baseline activity of the target enzyme in the absence of any inhibitor. This often involves monitoring the formation of a product or the depletion of a substrate over time using techniques like spectrophotometry or fluorometry.
-
Inhibitor Screening: The protocol for incubating the enzyme with various concentrations of the test compound (e.g., this compound) and known inhibitors.
-
Data Analysis: The methodology for calculating the percentage of inhibition at each concentration and determining the IC50 value through dose-response curve fitting.
-
Kinetic Studies: The experimental design to determine the mechanism of inhibition, typically involving varying both substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots.
Visualization of Concepts
Diagrams are crucial for conveying complex biological and experimental information in an accessible manner.
Signaling Pathways and Experimental Workflows
Visualizations created using tools like Graphviz can illustrate the role of the target enzyme in a signaling pathway or the workflow of an experimental procedure.
Caption: A simplified diagram illustrating the inhibition of a target enzyme within a metabolic pathway.
Caption: A flowchart outlining the key steps in an enzyme inhibition assay.
Conclusion
While the framework for a comprehensive comparison of "this compound" with known enzyme inhibitors can be clearly defined, the execution of such a guide is contingent on the availability of primary research data. The absence of published studies on the biological activity of this specific compound makes a direct comparison impossible at this time. The scientific community awaits future research that may elucidate the potential role of this compound as an enzyme inhibitor, which would then enable a thorough and meaningful comparative analysis.
Comparative Analysis of 1-Hydroxy-2-hexadecen-4-one Isomers: A Review of Available Scientific Literature
A comprehensive review of publicly available scientific literature reveals a significant gap in experimental data regarding the synthesis, characterization, and comparative biological activities of "1-Hydroxy-2-hexadecen-4-one" and its specific isomers. At present, no direct comparative studies, detailed experimental protocols, or quantitative data sets are available to construct a formal comparison guide as requested.
While the broader class of long-chain hydroxy-alkenones has been a subject of scientific interest, research has been focused on compounds with different substitution patterns or chain lengths. For instance, studies have been conducted on long-chain alpha-hydroxy-(omega-1)-oxo fatty acids, which are constituents of the lipopolysaccharide of Legionella bacteria. However, these studies do not provide isomeric comparisons relevant to this compound.
Similarly, the synthesis of other hydroxy-enone compounds, such as 1-(2-hydroxyphenyl) dec-2-en-1-one oxime, has been described in the literature for applications like mineral flotation. These synthetic pathways, while interesting, are not directly transferable to the target compound and its isomers, nor do they offer any comparative biological data.
The absence of specific research on "this compound" isomers prevents the creation of the requested data tables and visualizations. Detailed experimental protocols for the synthesis, purification, and biological evaluation of these specific isomers are also not documented in the accessible scientific domain.
It is recommended that researchers and drug development professionals interested in this specific class of compounds initiate foundational research to synthesize and characterize the various potential isomers of "this compound." Subsequent studies could then focus on elucidating their respective biological activities and signaling pathways, which would provide the necessary data for a future comparative analysis.
Should new research on this topic be published, a comprehensive comparison guide could be developed. This would involve:
-
Systematic Synthesis and Isolation: Detailed protocols for the stereoselective synthesis and purification of each isomer.
-
Physicochemical Characterization: Comparative analysis of properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, MS).
-
Biological Activity Screening: In vitro and in vivo assays to compare the efficacy and potency of each isomer in relevant biological systems.
-
Mechanism of Action Studies: Elucidation of the signaling pathways modulated by the different isomers.
Until such primary research is conducted and published, a detailed and data-driven comparative analysis of "this compound" isomers remains an area for future scientific exploration.
Comparative Analysis of Bioactive Lipids: A Focus on 4-Hydroxy-2-nonenal as a Model for Dose-Response Evaluation
This guide provides a comparative overview of the dose-dependent effects of 4-hydroxy-2-nonenal (HNE) on cellular viability, alongside a hypothetical alternative, N-acetylcysteine (NAC), a common antioxidant used to counteract the effects of reactive aldehydes. HNE is a major product of lipid peroxidation and a widely studied signaling molecule involved in oxidative stress.[1][2][3] Understanding its dose-response relationship is crucial for researchers in toxicology, pharmacology, and drug development.
Dose-Response Data: HNE vs. N-acetylcysteine (NAC)
The following table summarizes the cytotoxic effects of HNE on a typical human cell line (e.g., HepG2) and the protective effects of NAC. The data is presented as the half-maximal inhibitory concentration (IC50) for HNE and the half-maximal effective concentration (EC50) for NAC's protective effect against HNE-induced cytotoxicity.
| Compound | Parameter | Concentration (µM) | Cell Line | Effect |
| 4-hydroxy-2-nonenal (HNE) | IC50 | 84.41 | K562 | Cytotoxicity |
| N-acetylcysteine (NAC) | EC50 | Hypothetical 1000 | HepG2 | Inhibition of HNE-induced cytotoxicity |
Note: The IC50 value for HNE is based on data for an ethyl acetate extract showing cytotoxicity on K562 cells[4]; this is used as a proxy for HNE's cytotoxic potential. The EC50 for NAC is a hypothetical value for illustrative purposes, as its protective effect is highly dependent on the HNE concentration and experimental conditions.
Experimental Protocols
A detailed methodology is essential for the reproducibility and interpretation of dose-response data. Below is a standard protocol for determining the IC50 of HNE using a colorimetric MTT assay.
Protocol: Determination of IC50 by MTT Assay
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: A stock solution of HNE is diluted in serum-free media to various concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µM). The existing media is removed from the wells, and 100 µL of the respective HNE dilutions are added. For the NAC comparison, cells would be pre-treated with various concentrations of NAC for 1-2 hours before the addition of a fixed, toxic concentration of HNE.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the HNE concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and the experimental process can aid in understanding the compound's action and the data acquisition pipeline.
Signaling Pathway of 4-hydroxy-2-nonenal (HNE)
HNE is known to modulate several key signaling pathways, often in a dose-dependent manner.[3][5] At lower concentrations, it can activate adaptive responses, while at higher concentrations, it leads to cellular stress and apoptosis.[3] The diagram below illustrates the impact of HNE on the PI3K/Akt and NF-κB signaling pathways. HNE can inhibit the pro-survival Akt pathway and can either activate or inhibit the pro-inflammatory NF-κB pathway depending on the cellular context and concentration.[3][6]
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the sequential steps involved in a typical dose-response experiment, from cell culture to data analysis.
References
- 1. Signaling by 4-hydroxy-2-nonenal: Exposure protocols, target selectivity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hydrogen peroxide signaling by 4-Hydroxynonenal due to differential regulation of Akt1 and Akt2 contributes to decreases in cell survival and proliferation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity of 1-Hydroxy-2-hexadecen-4-one: A Comparative Guide to In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the bioactivity of 1-Hydroxy-2-hexadecen-4-one, a compound with structural similarities to bioactive sphingolipids. Due to the limited direct experimental data on this specific molecule, this document outlines a proposed series of experiments to elucidate its potential effects on key cellular processes, drawing parallels with known sphingolipid signaling pathways. The provided protocols and data tables are intended to serve as a template for researchers to design and execute their own investigations.
Hypothesized Bioactivity Profile
Based on its structural resemblance to sphingolipid precursors, this compound is hypothesized to modulate cellular pathways regulated by sphingolipids, such as cell proliferation and apoptosis. Sphingolipids like ceramide are known to promote apoptosis, while sphingosine-1-phosphate (S1P) typically promotes cell survival and proliferation.[1][2][3][4] The structural features of this compound suggest it could potentially interfere with the enzymes of sphingolipid metabolism or mimic the action of natural sphingolipids, thereby influencing the delicate balance that governs cell fate.
Experimental Comparison of Bioactivity
To investigate the potential pro-apoptotic and anti-proliferative effects of this compound, a series of in vitro assays are proposed. The following tables present hypothetical data to illustrate how the compound's activity could be quantified and compared against appropriate controls. For these proposed experiments, the human breast cancer cell line MCF-7 is selected due to its well-characterized response to apoptotic and proliferative stimuli.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.1 | |
| 50 | 45.8 ± 3.9 | |
| 100 | 21.4 ± 2.5 | |
| Positive Control (Doxorubicin) | 1 | 35.7 ± 3.1 |
| Negative Control (Vehicle) | - | 100 ± 5.2 |
This table illustrates a dose-dependent decrease in cell viability upon treatment with this compound, suggesting potential cytotoxic or anti-proliferative effects.
Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Activity Assay)
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control | - | 1.0 |
| This compound | 1 | 1.2 |
| 10 | 2.8 | |
| 50 | 5.4 | |
| 100 | 8.1 | |
| Positive Control (Staurosporine) | 1 | 10.2 |
| Negative Control (Vehicle) | - | 1.0 |
This table shows a dose-dependent increase in caspase-3/7 activity, indicating that this compound may induce apoptosis through the activation of executioner caspases.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in this guide.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of this compound, doxorubicin (positive control), or DMSO (vehicle control) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assessment: Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with different concentrations of this compound, staurosporine, or DMSO for 24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Visualizing the Proposed Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway and the experimental workflow.
Caption: Hypothesized signaling pathway of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Hydroxy-2-hexadecen-4-one
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Hydroxy-2-hexadecen-4-one, a long-chain unsaturated keto-alcohol.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood to minimize inhalation of vapors.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. Improper disposal can lead to environmental contamination and significant penalties[3]. Under no circumstances should this chemical be poured down the drain [4][5].
-
Waste Identification and Classification :
-
Waste Collection and Segregation :
-
Collect waste this compound in a dedicated, properly labeled, and chemically compatible container[2][6][7].
-
The container must be in good condition, with a secure, leak-proof closure[3].
-
Do not mix this waste with other waste streams, such as halogenated solvents, aqueous waste, or strong acids and bases, to prevent dangerous reactions[5][8].
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound"[2]. Avoid using abbreviations or chemical formulas.
-
The label should also include the date when the waste was first added to the container.
-
-
Storage :
-
Arranging for Disposal :
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
- 1. 1-Hydroxyhexan-2-one | C6H12O2 | CID 12556904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mcneese.edu [mcneese.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. ic.ptb.de [ic.ptb.de]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. gaiaca.com [gaiaca.com]
Personal protective equipment for handling 1-Hydroxy-2-hexadecen-4-one
Essential Safety and Handling Guide for 1-Hydroxy-2-hexadecen-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a long-chain aliphatic alpha,beta-unsaturated ketone. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Personal Protective Equipment (PPE)
Given the chemical nature of this compound as an alpha,beta-unsaturated ketone, which can be irritating and potentially sensitizing, a comprehensive PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving is recommended. Use a pair of chemical-resistant gloves, such as nitrile, with a thickness of at least 0.11 mm. |
| Eye Protection | Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1] |
| Skin and Body | A chemical-resistant laboratory coat is mandatory. For larger quantities or procedures with a high splash potential, chemical-resistant coveralls should be worn.[2] |
| Respiratory | Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential aerosols or vapors. |
Handling and Operational Plan
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
2.1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before starting any work.
-
Prepare all necessary equipment and reagents in advance to minimize the duration of handling.
-
An emergency eyewash station and safety shower must be readily accessible.
2.2. Weighing and Aliquoting:
-
Perform all weighing and transferring operations within a chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the compound with care to avoid generating dust or aerosols.
2.3. Dissolving and Reactions:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
All reactions involving this compound should be conducted in a closed system or within a fume hood.
2.4. Post-Handling:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and then a cleaning agent.
-
Carefully remove and dispose of contaminated PPE as detailed in the disposal plan.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.
-
The waste container should be made of a material compatible with the chemical and any solvents used.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and pipette tips, must be disposed of as hazardous waste.
-
Place these materials in a designated, sealed, and labeled solid waste container.
-
-
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a licensed chemical waste management company.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
